Thieno[2,3-c]pyridine-2-carboxylic acid
Description
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Properties
IUPAC Name |
thieno[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYPQAOXZUEFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621959 | |
| Record name | Thieno[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478149-00-7 | |
| Record name | Thieno[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Thieno[2,3-c]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic organic compound featuring a fused thieno[2,3-c]pyridine core with a carboxylic acid substituent at the 2-position. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the established biological activities of the broader thienopyridine class of compounds. Thienopyridines are known to exhibit a range of pharmacological effects, including antiplatelet, anticancer, and antimicrobial activities.[1][2][3] This technical guide provides a summary of the available physicochemical properties, estimated basicity and solubility, and general experimental protocols for the characterization of this compound.
Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes its basic molecular properties and includes estimated values for its acid dissociation constant (pKa) and aqueous solubility based on the structurally related compound, picolinic acid (pyridine-2-carboxylic acid).
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂S | [4][5] |
| Molecular Weight | 179.20 g/mol | [4] |
| CAS Number | 478149-00-7 | [4][5] |
| Appearance | Solid (predicted) | - |
| pKa (estimated) | ~5.3 | Estimated based on picolinic acid |
| Aqueous Solubility (estimated) | Low to moderate | General observation for thienopyridines[6][7] |
Basicity and Acidity: pKa
The basicity of this compound is primarily attributed to the nitrogen atom in the pyridine ring, while its acidity is due to the carboxylic acid group. The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of the molecule at different pH values, which in turn influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol for pKa Determination (Potentiometric Titration)
A standard method for the experimental determination of pKa is potentiometric titration. This involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Workflow for Potentiometric Titration:
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. This compound | C8H5NO2S | CID 22047137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity [mdpi.com]
An In-depth Technical Guide to Thieno[2,3-c]pyridine-2-carboxylic acid (CAS 478149-00-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thieno[2,3-c]pyridine-2-carboxylic acid, bearing the CAS number 478149-00-7, is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural framework, a fusion of thiophene and pyridine rings, is a recognized pharmacophore present in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its chemical and physical properties, postulated synthesis strategies, and potential therapeutic applications based on the activities of structurally related compounds. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from analogous structures to provide a valuable resource for researchers.
Chemical and Physical Properties
This compound is a solid, typically available as a powder with a purity of 95% or higher for research purposes.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 478149-00-7 | [1] |
| Molecular Formula | C₈H₅NO₂S | [1] |
| Molecular Weight | 179.20 g/mol | [2] |
| Boiling Point | 418.3±25.0 °C (Predicted) | |
| MDL Number | MFCD13659442 | [1] |
Synthesis Strategies
One potential synthetic approach involves a multi-step sequence starting from a substituted thiophene precursor. A plausible pathway is outlined below:
Caption: Postulated synthetic workflow for this compound.
A reported metal-free synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines and their corresponding esters provides a viable starting point.[3][4] This method involves the reaction of a fused 1,2,3-triazole with various nucleophiles.[3][4] To obtain the desired carboxylic acid, a subsequent hydrolysis of a corresponding ester derivative would be necessary.
Hypothetical Experimental Protocol (Ester Hydrolysis):
-
Dissolution: The synthesized methyl or ethyl thieno[2,3-c]pyridine-2-carboxylate is dissolved in a suitable solvent mixture, such as methanol/water or THF/water.
-
Base Addition: An aqueous solution of a strong base, for example, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added to the solution.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Acidification: Upon completion, the reaction mixture is cooled to 0 °C and acidified with a dilute acid, such as 1N hydrochloric acid (HCl), until a pH of approximately 2-3 is reached.
-
Isolation: The precipitated solid, this compound, is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and can be further purified by recrystallization from an appropriate solvent system to yield the final product.
Potential Biological Activities and Applications in Drug Discovery
Direct biological studies on this compound are not extensively documented. However, the thienopyridine scaffold is a key structural motif in numerous compounds with significant therapeutic potential, suggesting promising avenues of investigation for this molecule and its derivatives.
Kinase Inhibition
The thieno[2,3-c]pyridine core is present in molecules designed as kinase inhibitors.[3] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Specifically, derivatives of the isomeric thieno[3,2-c]pyridine have been investigated as inhibitors of Aurora kinases, VEGFR, and PDGFR. Furthermore, a patent has described thieno[2,3-c]pyrrol-4-one derivatives as inhibitors of the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway, for the treatment of cancer.[1]
Caption: Potential inhibition of the MAPK/ERK signaling pathway by thienopyridine derivatives.
Antimicrobial and Antifungal Activity
Derivatives of the related thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine scaffolds have demonstrated notable antibacterial and antifungal activities.[5][6] For instance, certain thieno[2,3-b]pyridine analogues have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[5] This suggests that this compound and its derivatives could serve as a valuable scaffold for the development of new antimicrobial agents.
Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Assay):
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacterial strains and Sabouraud dextrose agar for fungal strains.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms.
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.
-
Well Creation: Aseptically create wells of a defined diameter in the agar.
-
Compound Application: Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Other Potential Applications
The broader class of thienopyridines has been explored for a wide range of other biological activities, including:
-
Potassium Channel Inhibition: Certain thieno[3,2-c]pyridine compounds have been investigated as potassium channel inhibitors for potential use in treating cancer, arrhythmias, and autoimmune diseases.[2]
-
Anticoagulant Properties: The thienopyridine skeleton is a core component of some anticoagulant drugs.[3]
Visualization of Logical Relationships
The following diagram illustrates the logical relationship between the core Thieno[2,3-c]pyridine structure and its potential applications based on the activities of its derivatives.
Caption: Relationship between the core structure and potential applications.
Conclusion
This compound (CAS 478149-00-7) represents a molecule of significant interest for chemical and pharmaceutical research. While direct experimental data for this specific compound is sparse in the public domain, the well-documented biological activities of its structural analogs strongly suggest its potential as a valuable building block for the development of novel therapeutics. In particular, its potential as a scaffold for kinase inhibitors in oncology and for new antimicrobial agents warrants further investigation. This technical guide serves as a foundational resource to stimulate and guide future research endeavors into the synthesis, characterization, and biological evaluation of this promising heterocyclic compound. Researchers are encouraged to explore the cited literature and patents for more detailed information on related structures.
References
- 1. WO2016106029A1 - Dérivés de thiéno[2,3-c]pyrrol-4-one utilisés en tant qu'inhibiteurs de erk - Google Patents [patents.google.com]
- 2. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. New thieno[2,3-<i>b</i>]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. library.dmed.org.ua [library.dmed.org.ua]
An In-Depth Technical Guide to Thieno[2,3-c]pyridine-2-carboxylic Acid: Structure, Nomenclature, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of thieno[2,3-c]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data on this specific molecule, this guide synthesizes information from closely related analogues and established chemical principles to offer a detailed profile.
Core Structure and Nomenclature
This compound is a fused heterocyclic compound featuring a thiophene ring fused to a pyridine ring. The fusion occurs at the 'c' face of the pyridine ring, specifically between the 2- and 3-positions of the thiophene ring. A carboxylic acid group is substituted at the 2-position of the thieno[2,3-c]pyridine core.
IUPAC Name: this compound[1]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 478149-00-7 | [1] |
| Molecular Formula | C₈H₅NO₂S | [1] |
| Molecular Weight | 179.20 g/mol | [1] |
| Canonical SMILES | C1=CN=CC2=C1C=C(S2)C(=O)O | [1] |
| InChI Key | GHYPQAOXZUEFNP-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
A likely approach involves a multi-step synthesis starting from a suitable pyridine derivative, followed by the construction of the fused thiophene ring and subsequent introduction of the carboxylic acid functionality. One such method is the Gewald reaction, which is a versatile method for synthesizing polysubstituted 2-aminothiophenes. This can then be followed by cyclization to form the thienopyridine core.
Figure 2: A generalized proposed synthetic workflow.
Experimental Protocols
Note: The following are generalized protocols adapted from the synthesis of related thieno[2,3-c]pyridine derivatives and should be optimized for the specific target molecule.
Protocol 1: Gewald Synthesis of a Thieno[2,3-c]pyridine Precursor
This protocol is adapted from the Gewald reaction used for the synthesis of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate.
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Reaction Setup: To a solution of an appropriate 4-oxopiperidine derivative (1 equivalent) and ethyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol, add elemental sulfur (1 equivalent).
-
Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine, dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture at a moderate temperature (e.g., 40-50 °C) for a specified time (e.g., 30 minutes), followed by stirring at room temperature overnight.
-
Workup: The resulting precipitate can be collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the 2-aminothiophene intermediate.
-
Cyclization: The intermediate can then be cyclized to the thieno[2,3-c]pyridine core through various methods, often involving treatment with an acid or base catalyst at elevated temperatures.
Protocol 2: Carboxylation
The introduction of the carboxylic acid group at the 2-position of the thieno[2,3-c]pyridine core can be challenging. One possible approach is the direct C-H carboxylation of the thiophene ring.
-
Reaction Setup: Dissolve the thieno[2,3-c]pyridine core in a suitable dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
Deprotonation: Cool the solution to a low temperature (e.g., -78 °C) and add a strong base such as n-butyllithium dropwise to deprotonate the 2-position of the thiophene ring.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for a sufficient period to allow for carboxylation.
-
Workup: Quench the reaction with an aqueous acid solution (e.g., 1M HCl) and extract the product with an organic solvent. The organic layer is then dried and concentrated to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography.
Spectroscopic Data (Predicted)
No dedicated, experimentally verified spectroscopic data for this compound has been found in the reviewed literature. However, based on the analysis of related thienopyridine and thienopyrimidine derivatives, the following characteristic spectral features can be predicted.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons on the pyridine and thiophene rings are expected to appear in the range of δ 7.0-9.0 ppm. - The acidic proton of the carboxylic acid group is expected to be a broad singlet downfield, typically >10 ppm. |
| ¹³C NMR | - The carbonyl carbon of the carboxylic acid is predicted to resonate in the range of δ 160-175 ppm. - Aromatic carbons are expected in the range of δ 110-160 ppm. |
| FTIR (cm⁻¹) | - A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. - A strong C=O stretch from the carboxylic acid is anticipated around 1680-1710 cm⁻¹. - C=C and C=N stretching vibrations from the aromatic rings are expected in the 1400-1600 cm⁻¹ region. |
| Mass Spec. | - The molecular ion peak (M⁺) is expected at m/z = 179. |
Biological Activity and Potential Therapeutic Applications
The thienopyridine scaffold is a well-established pharmacophore found in numerous clinically approved drugs and biologically active molecules. Derivatives of various thienopyridine isomers have demonstrated a wide range of pharmacological activities.
Known Activities of the Thienopyridine Scaffold
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Kinase Inhibition: Many thienopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. This makes them attractive candidates for the development of anticancer agents.
-
Anticancer Activity: Several studies have reported the anticancer properties of thieno[2,3-c]pyridine derivatives, with some compounds showing potent inhibition of cancer cell lines. The proposed mechanism of action for some of these derivatives is the inhibition of heat shock protein 90 (Hsp90).
-
Antimicrobial Activity: The thienopyridine core is also present in compounds with demonstrated antibacterial and antifungal activities.
-
Antiplatelet Activity: Certain thienopyridine derivatives are known to act as antagonists of the P2Y12 receptor, leading to the inhibition of platelet aggregation.
While the specific biological activity of this compound has not been extensively studied, its structural similarity to other biologically active thienopyridines suggests that it may also possess interesting pharmacological properties, particularly in the realm of kinase inhibition and anticancer research.
Potential Signaling Pathway Involvement
Given the prevalence of kinase inhibitory activity among thienopyridine derivatives, it is plausible that this compound or its derivatives could interact with various kinase signaling pathways implicated in cancer and other diseases. A representative example is the VEGFR-2 signaling pathway, a key regulator of angiogenesis.
Figure 3: A representative diagram of the VEGFR-2 signaling pathway. Thienopyridine derivatives have been shown to inhibit VEGFR-2, suggesting a potential mechanism of action for compounds based on this scaffold.
Structure-Activity Relationships (SAR)
While specific SAR studies for this compound are not available, general trends can be inferred from studies on related thienopyridine kinase inhibitors.
-
Substitution on the Pyridine Ring: Modifications to the pyridine ring can significantly impact biological activity and selectivity for different kinase targets.
-
Functionalization of the Thiophene Ring: The nature and position of substituents on the thiophene ring are critical for target engagement. The carboxylic acid group at the 2-position of the target molecule is likely to play a significant role in its interactions with biological targets, potentially forming hydrogen bonds or salt bridges.
-
Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters or amides is a common strategy in medicinal chemistry to modulate pharmacokinetic properties such as cell permeability and metabolic stability.
Further research is needed to elucidate the specific SAR for this compound and its derivatives to guide the design of more potent and selective compounds for therapeutic applications.
Conclusion
This compound represents a promising, yet underexplored, chemical entity within the broader family of biologically active thienopyridines. Its core structure is amenable to various synthetic modifications, and its predicted chemical properties suggest its potential as a scaffold for the development of novel therapeutic agents, particularly in the area of oncology. This technical guide provides a foundational understanding of this molecule, drawing upon the wealth of knowledge available for the thienopyridine class of compounds. Further dedicated research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its therapeutic potential.
References
Physical and chemical properties of Thieno[2,3-c]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available information on Thieno[2,3-c]pyridine-2-carboxylic acid. It is important to note that a significant portion of the data presented is computationally predicted due to a lack of extensive experimental studies on this specific molecule. Information regarding related compounds and derivatives is included to provide a broader context but should not be interpreted as experimentally verified properties of this compound itself.
Introduction
This compound is a heterocyclic organic compound belonging to the thienopyridine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable pharmacophore in the design of various therapeutic agents.[1][2] Derivatives of the broader thienopyridine class have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a summary of the known physical, chemical, and potential biological properties of this compound.
Chemical and Physical Properties
General and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂S | [3][4] |
| Molecular Weight | 179.20 g/mol | [3] |
| CAS Number | 478149-00-7 | [3][5] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | C1=CN=CC2=C1C=C(S2)C(=O)O | [3] |
| InChI | InChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11) | [3] |
| InChIKey | GHYPQAOXZUEFNP-UHFFFAOYSA-N | [3] |
| XLogP3 (Computed) | 1.7 | [3] |
| Hydrogen Bond Donor Count (Computed) | 1 | [3] |
| Hydrogen Bond Acceptor Count (Computed) | 3 | [3] |
| Rotatable Bond Count (Computed) | 1 | [3] |
| Topological Polar Surface Area (Computed) | 78.4 Ų | [3] |
| Heavy Atom Count (Computed) | 12 | [3] |
| Complexity (Computed) | 197 | [3] |
Predicted Physical Properties
| Property | Predicted Value | Source |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Spectral Data
Experimental spectral data for this compound is not available in the reviewed literature. However, characteristic spectral features can be predicted based on its structure and data from related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyridine and thiophene rings. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms. The carboxyl carbon is expected in the range of 165-185 ppm. The carbons of the heterocyclic rings would appear in the aromatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700-1730 cm⁻¹).[7]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z = 179, corresponding to the molecular weight of the compound.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the literature, a general synthetic strategy can be proposed based on the synthesis of its derivatives.[8][9] One common approach to the thieno[2,3-c]pyridine core involves the construction of the thiophene ring onto a pre-existing pyridine scaffold.[8]
Proposed Synthetic Workflow
A plausible synthetic route could involve the Gewald reaction, a well-established method for synthesizing 2-aminothiophenes. This could be followed by diazotization and subsequent functional group transformations to introduce the carboxylic acid moiety.
Caption: A generalized workflow for the synthesis of Thieno[2,3-c]pyridine derivatives.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid and the thienopyridine core.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.
-
Thienopyridine Core: The heterocyclic system can be susceptible to electrophilic aromatic substitution, although the reactivity will be influenced by the electron-withdrawing nature of the carboxylic acid group. The nitrogen atom in the pyridine ring provides a site for potential N-alkylation or N-oxidation.
Biological Activity and Potential Applications
There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways directly involving this compound. However, the broader class of thienopyridines has been extensively studied and has shown a variety of biological effects.
Derivatives of the isomeric thieno[2,3-b]pyridine scaffold have been investigated as:
-
Anticancer agents: Some derivatives have shown potent anti-proliferative activity.[10]
-
Kinase inhibitors: The thienopyridine core is present in various kinase inhibitors.[8]
-
Anti-inflammatory agents: Certain thienopyridines exhibit anti-inflammatory properties.[11]
-
Antimicrobial agents: Antibacterial and antifungal activities have been reported for some thienopyridine derivatives.[11]
Given these precedents, this compound represents a valuable scaffold for further investigation in drug discovery programs. The carboxylic acid handle provides a convenient point for chemical modification to generate libraries of derivatives for biological screening.
Future Research Directions
To fully elucidate the potential of this compound, further research is required in several key areas:
-
Development of a robust and scalable synthetic protocol.
-
Thorough experimental characterization of its physical and chemical properties, including melting point, solubility, and pKa.
-
Acquisition and analysis of comprehensive spectral data (¹H NMR, ¹³C NMR, IR, and MS).
-
In-depth biological evaluation to identify specific molecular targets and signaling pathways. This could involve high-throughput screening against various enzyme and receptor panels.
-
Exploration of its potential as a scaffold for the development of new therapeutic agents through the synthesis and biological testing of a diverse library of derivatives.
The following diagram illustrates a logical workflow for future research on this compound.
Caption: A proposed workflow for the future research and development of this compound.
Conclusion
This compound is a compound with significant potential in the field of medicinal chemistry. While there is a notable lack of experimental data for this specific molecule, the known biological activities of the broader thienopyridine class suggest that it is a promising scaffold for the development of novel therapeutics. Further research into its synthesis, characterization, and biological activity is warranted to unlock its full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H5NO2S | CID 22047137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. This compound | [frontierspecialtychemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity | MDPI [mdpi.com]
- 11. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
Thieno[2,3-c]pyridine-2-carboxylic acid molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental molecular properties of Thieno[2,3-c]pyridine-2-carboxylic acid. This compound belongs to the thienopyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes its molecular formula and weight, and while specific experimental protocols and signaling pathways for this exact molecule are not extensively publicly documented, this guide presents a generalized synthetic approach and highlights the therapeutic potential of the broader thieno[2,3-c]pyridine scaffold.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂S | [1][2][3][4] |
| Molecular Weight | 179.199 g/mol | [1] |
| Alternate Molecular Weight | 179.20 g/mol | [2][4][5] |
| CAS Number | 478149-00-7 | [1][2] |
Synthetic Approaches to the Thieno[2,3-c]pyridine Scaffold
A patent also describes a process for the preparation of thieno[2,3-c]pyridine through the cyclization of an N-(2-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide intermediate.[7]
Biological Significance and Therapeutic Potential
The thienopyridine scaffold is a crucial component in a variety of biologically active compounds.[6] Derivatives of thieno[2,3-c]pyridine are noted for their potential as kinase inhibitors.[6] While research on this compound itself is limited in the public domain, related thienopyridine isomers have demonstrated a wide range of pharmacological activities.
For instance, the broader class of thienopyridines has been investigated for its anticoagulant, antitumor, anticancer, and antimicrobial effects.[6] Specifically, compounds based on the thieno[2,3-b]pyridine core have shown activity against Mycobacterium tuberculosis and have been evaluated for their antiproliferative activity against various cancer cell lines.[8][9] The therapeutic potential of this class of compounds underscores the importance of further research into specific derivatives like this compound.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. This compound | C8H5NO2S | CID 22047137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieno(2,3-b)pyridine-2-carboxylic acid | C8H5NO2S | CID 7162095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thienopyridine Scaffold: A Cornerstone of Antiplatelet Therapy and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Fused Heterocycle
The thienopyridine scaffold, a heterocyclic system resulting from the fusion of a thiophene and a pyridine ring, stands as a testament to the power of structural chemistry in modern medicine.[1][2] This unique arrangement of atoms has given rise to a class of drugs that have revolutionized the management of cardiovascular diseases, particularly in the prevention of thrombotic events.[3][4] While its most prominent role is as a source of potent antiplatelet agents, the thienopyridine core has demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties, making it a privileged scaffold in medicinal chemistry.[1][2] This guide will provide a comprehensive technical overview of the thienopyridine core, from its fundamental mechanism of action and metabolic intricacies to its synthesis and the crucial structure-activity relationships that govern its therapeutic potential.
Mechanism of Action: Irreversible Antagonism of the P2Y12 Receptor
The primary therapeutic application of thienopyridine derivatives, such as the widely prescribed drugs clopidogrel and prasugrel, lies in their ability to inhibit platelet aggregation.[4][5] They achieve this by acting as selective and irreversible antagonists of the P2Y12 receptor, a key chemoreceptor on the surface of platelets.[6][7][8]
Adenosine diphosphate (ADP) is a crucial signaling molecule in hemostasis and thrombosis. When released from dense granules of activated platelets, ADP binds to two distinct purinergic receptors on the platelet surface: P2Y1 and P2Y12.[9][10] The P2Y1 receptor, coupled to the Gq protein, mediates a transient increase in intracellular calcium, leading to platelet shape change and the initial, weak phase of aggregation.[10][11] However, it is the sustained and amplified platelet response that is primarily driven by the P2Y12 receptor.[9][11]
The P2Y12 receptor is coupled to the inhibitory G protein (Gi).[9][11] Upon ADP binding, the Gi pathway is activated, leading to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11] As cAMP is a critical negative regulator of platelet activation, its reduction leads to a cascade of downstream effects, culminating in the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[11][12]
Thienopyridine drugs, after metabolic activation, covalently bind to the P2Y12 receptor, typically at a cysteine residue, leading to its irreversible inactivation.[10] This permanent blockade prevents ADP from binding and initiating the signaling cascade, thereby inhibiting platelet aggregation for the entire lifespan of the platelet, which is approximately 7 to 10 days.[3][7][13]
Metabolic Activation: The Prodrug Nature of Thienopyridines
A critical aspect of thienopyridine pharmacology is their nature as prodrugs; they are administered in an inactive form and require metabolic conversion in the body to exert their therapeutic effect.[5][6][12][14] This bioactivation process is a multi-step enzymatic cascade primarily occurring in the liver.[14][15][16]
For clopidogrel, the bioactivation is a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes.[16][17] The initial step involves the oxidation of the thiophene ring to form an intermediate, 2-oxo-clopidogrel.[17] This is followed by a second oxidative step, also catalyzed by CYP enzymes, which opens the thiolactone ring to generate the active thiol metabolite.[17][18] This highly reactive metabolite then forms a disulfide bridge with the cysteine residue on the P2Y12 receptor.[16] It is important to note that a significant portion, around 85%, of the administered clopidogrel dose is hydrolyzed by esterases to an inactive carboxylic acid derivative, representing a major competing metabolic pathway.[16]
Prasugrel also undergoes a two-step activation process, but it differs in the initial step.[5][13] Prasugrel is rapidly hydrolyzed by esterases, primarily in the intestine and liver, to an inactive thiolactone intermediate.[5][19] This intermediate is then oxidized by CYP enzymes to form the active thiol metabolite, which is structurally similar to the active metabolite of clopidogrel.[13][19]
The specific CYP isozymes involved in the metabolism of thienopyridines have been a subject of extensive research. For clopidogrel, CYP2C19 plays a major role in both oxidative steps, and genetic variations in this enzyme can significantly impact the drug's efficacy.[6][17] Other CYPs, including CYP3A4, CYP1A2, CYP2B6, and CYP2C9, are also involved to varying extents.[16][17] For prasugrel, CYP3A4 and CYP2B6 are the primary enzymes responsible for the oxidation of the thiolactone intermediate.[5][19]
Structure-Activity Relationships (SAR): Fine-Tuning the Scaffold
The development of various thienopyridine derivatives has provided valuable insights into the structure-activity relationships (SAR) of this scaffold. The core thienopyridine structure is essential for activity, but modifications at different positions can significantly impact potency, metabolic stability, and selectivity.
| Drug | Generation | Key Structural Features | Impact on Activity and Metabolism |
| Ticlopidine | First | Unsubstituted thienopyridine with a chlorobenzyl group. | The first-generation thienopyridine with notable antiplatelet effects, but its use was limited by side effects like neutropenia.[15] |
| Clopidogrel | Second | Addition of a methyl ester group at the alpha-position to the pyridine nitrogen.[15] | Improved safety profile compared to ticlopidine.[15] The ester group is crucial for the metabolic pathway leading to the inactive carboxylic acid derivative.[16] |
| Prasugrel | Third | Features an ester group that is more readily hydrolyzed and a cyclopropylcarbonyl group on the thiophene ring.[5] | More efficient and consistent generation of the active metabolite compared to clopidogrel, leading to more potent and predictable platelet inhibition.[5][20] |
Beyond the well-established antiplatelet agents, research into novel thienopyridine derivatives continues to expand their therapeutic potential. For instance, the introduction of cyclic amino groups at the C4-position of the thienopyridine ring has led to the discovery of compounds with bone anabolic activity.[21] Specifically, 3-amino-4-(4-phenyl-1,4-diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide has shown promise in animal models of osteoporosis.[21] This highlights the versatility of the thienopyridine scaffold for targeting a diverse range of biological processes.
Experimental Protocols: Synthesis and Evaluation
The synthesis of thienopyridine derivatives is a key aspect of their development. Several synthetic routes have been established, with a focus on efficiency and scalability for commercial production.
General Synthesis of Racemic Clopidogrel
A common approach to synthesizing racemic clopidogrel involves the following key steps:[22][23][24]
-
Condensation: The synthesis often starts with the condensation of o-chlorobenzaldehyde and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, which can be achieved through a Strecker synthesis to yield a cyano intermediate.[23]
-
Hydrolysis: The resulting nitrile is then hydrolyzed to a carboxylic acid.[22][25] This step can be catalyzed by a phase-transfer catalyst under alkaline conditions.[22]
-
Esterification: The carboxylic acid is subsequently esterified to yield racemic clopidogrel.[22][25]
Kinetic Resolution of Racemic Clopidogrel
Since only the (S)-enantiomer of clopidogrel is pharmacologically active, a crucial step in its industrial production is the resolution of the racemic mixture.[22]
Protocol for Kinetic Resolution:
-
Dissolve racemic clopidogrel in a suitable solvent, such as toluene.
-
Add L-camphorsulfonic acid batchwise to the solution at room temperature.
-
Heat the mixture (e.g., to 50 °C) and then cool it to room temperature.
-
Allow the mixture to stir for an extended period (e.g., 48 hours) to facilitate the precipitation of the desired diastereomeric salt.
-
Filter, wash, and dry the resulting solid to obtain the (S)-(+)-clopidogrel-L-camphorsulfonate salt with high enantiomeric excess.
-
Treat the salt with a base, such as sodium bicarbonate, in a solvent like acetone to liberate the free base of (S)-(+)-clopidogrel.[22]
Evaluation of Antiplatelet Activity
The antiplatelet activity of thienopyridine derivatives is typically assessed using in vitro and in vivo models.
In Vitro Platelet Aggregation Assay:
-
Sample Preparation: Obtain platelet-rich plasma (PRP) from blood samples.
-
Incubation: Incubate the PRP with the test compound (or its active metabolite if available) at various concentrations.
-
Induction of Aggregation: Induce platelet aggregation by adding an agonist, most commonly ADP.
-
Measurement: Monitor the change in light transmittance through the PRP sample over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound and determine the IC50 value.[26]
Conclusion: An Enduring Scaffold in Drug Discovery
The thienopyridine scaffold has firmly established its place in medicinal chemistry, primarily through its profound impact on cardiovascular medicine. The journey from the first-generation ticlopidine to the more refined clopidogrel and prasugrel showcases the power of medicinal chemistry in optimizing a lead structure for improved efficacy and safety. The intricate mechanism of action, centered on the irreversible inhibition of the P2Y12 receptor, and the complex metabolic activation pathways provide a fascinating case study in drug design and development. As research continues to uncover new biological activities associated with this versatile scaffold, the thienopyridine core is poised to remain a source of therapeutic innovation for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thienopyridine - Wikipedia [en.wikipedia.org]
- 5. Prasugrel - Wikipedia [en.wikipedia.org]
- 6. Clopidogrel - Wikipedia [en.wikipedia.org]
- 7. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. P2Y12 - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Clopidogrel besylate? [synapse.patsnap.com]
- 13. What is Prasugrel Hydrochloride used for? [synapse.patsnap.com]
- 14. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jddtonline.info [jddtonline.info]
- 16. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]
- 20. thrombosiscanada.ca [thrombosiscanada.ca]
- 21. Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
An In-depth Technical Guide to Thieno[2,3-c]pyridine-2-carboxylic Acid and Its Derivatives as Anticancer Agents
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of Thieno[2,3-c]pyridine-2-carboxylic acid derivatives, with a particular focus on their potential as anticancer agents targeting Heat Shock Protein 90 (Hsp90). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Thieno[2,3-c]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Recent research has highlighted the potential of derivatives of this compound as potent anticancer agents.[1] These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines, operating through the inhibition of key cellular targets such as Hsp90.[1] This guide will delve into the synthesis of these compounds, present their biological activity data, detail the experimental protocols used for their evaluation, and illustrate the underlying signaling pathways.
Synthesis of Thieno[2,3-c]pyridine Derivatives
The synthesis of the target Thieno[2,3-c]pyridine derivatives involves a multi-step process, beginning with the formation of a key intermediate, ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. This intermediate is then subjected to a series of reactions to yield the final compounds.
A general synthetic route is outlined below:
Caption: General synthetic workflow for Thieno[2,3-c]pyridine derivatives.
Experimental Protocol: General Synthesis of Thieno[2,3-c]pyridine Derivatives (6a-k) [1]
-
Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: A mixture of 4-piperidone, ethyl cyanoacetate, and elemental sulfur in ethanol is treated with morpholine. The reaction mixture is heated and then stirred overnight at room temperature. The resulting precipitate is collected and recrystallized to yield the intermediate.
-
N-Sulfonylation: The intermediate is reacted with various substituted sulfonyl chlorides in the presence of a base like pyridine in a suitable solvent such as dichloromethane (DCM). The reaction is stirred at room temperature until completion.
-
Amide Coupling: The resulting sulfonamide derivative is then coupled with different amines. The carboxylic acid group of the sulfonamide is activated, and then the respective amine is added. The reaction is carried out in a suitable solvent and may require a coupling agent.
-
Purification: The final products are purified using techniques such as column chromatography or recrystallization. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods like FT-IR, ¹H-NMR, ¹³C-NMR, and HRMS.[1]
Biological Activity and Anticancer Screening
Derivatives of this compound have been screened for their anticancer activity against a panel of human cancer cell lines, including breast cancer (MCF7 and T47D), head and neck cancer (HSC3), and colorectal cancer (RKO) cell lines.[1] The cytotoxicity of these compounds was evaluated using the MTT assay.
Quantitative Data from Anticancer Screening
The following tables summarize the percentage of cell growth inhibition and the IC50 values for the most potent compounds.
Table 1: Percentage of Cell Growth Inhibition of Thieno[2,3-c]pyridine Derivatives [1]
| Compound | Concentration (µM) | MCF7 (%) | T47D (%) | HSC3 (%) | RKO (%) |
| 6a | 100 | 95.33 | 88.08 | - | - |
| 10 | 39.45 | - | - | - | |
| 1 | Weak | - | - | - | |
| 6i | 100 | 95.33 | 83.92 | - | - |
| 10 | 39.11 | - | - | - | |
| 1 | Weak | - | - | - | |
| Cisplatin | 100 | 97.41 | 98.20 | - | - |
| 10 | 57.32 | - | - | - |
Table 2: IC50 Values of Potent Thieno[2,3-c]pyridine Derivatives [1]
| Compound | HSC3 (µM) | T47D (µM) | RKO (µM) |
| 6i | 10.8 | 11.7 | 12.4 |
Among the synthesized compounds, derivative 6i emerged as a particularly potent inhibitor across multiple cell lines, exhibiting a broad spectrum of anticancer activity.[1]
Experimental Protocols for Biological Assays
MTT Assay for Cell Viability [2][3][4][5][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Thieno[2,3-c]pyridine derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Cell Cycle Analysis using Propidium Iodide Staining [7][8][9][10][11]
-
Cell Treatment: Cells are treated with the test compound (e.g., compound 6i ) for a specific duration.
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Mechanism of Action: Hsp90 Inhibition and Cell Cycle Arrest
The anticancer activity of these Thieno[2,3-c]pyridine derivatives is attributed to their ability to inhibit Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are involved in cancer cell proliferation, survival, and signaling.
Caption: Proposed mechanism of action via Hsp90 inhibition.
Inhibition of Hsp90 by compounds like 6i disrupts the chaperoning of these client proteins, leading to their misfolding, ubiquitination, and subsequent degradation by the proteasome.[1] This disruption of key signaling pathways ultimately results in cell cycle arrest and apoptosis. Specifically, compound 6i was found to induce G2 phase arrest in cancer cells, indicating its interference with the G2/M checkpoint of the cell cycle.[1]
Conclusion
Derivatives of this compound represent a promising class of anticancer agents. Their synthesis is achievable through established chemical routes, and they exhibit potent cytotoxic activity against a range of cancer cell lines. The mechanism of action, involving the inhibition of Hsp90 and subsequent induction of cell cycle arrest, provides a strong rationale for their further development as novel cancer therapeutics. Future studies should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as on in vivo evaluations to assess their efficacy and safety in preclinical models.
References
- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. scribd.com [scribd.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Thieno[2,3-c]pyridine-2-carboxylic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. Thieno[2,3-c]pyridine-2-carboxylic acid is a research chemical with limited publicly available safety and toxicological data. The information presented herein is compiled from available data for the compound and its close structural isomers. All handling of this chemical should be conducted by trained personnel in a controlled laboratory setting, adhering to the principles of prudent practice and a thorough, substance-specific risk assessment.
Introduction
This compound (CAS No. 478149-00-7) is a heterocyclic organic compound belonging to the thienopyridine class.[1] Molecules containing the thienopyridine scaffold are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which have included antitumor, antimicrobial, and kinase inhibitory effects.[2] Given its potential utility in pharmaceutical research, a comprehensive understanding of its safe handling and properties is essential for researchers. This guide provides a summary of the known safety information, handling procedures, and physical and chemical properties.
Hazard Identification and Classification
Anticipated GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.
Signal Word: Warning
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-phrases): A comprehensive list of precautionary statements is provided in the detailed handling protocols below.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 478149-00-7 | [1] |
| Molecular Formula | C₈H₅NO₂S | [1] |
| Molecular Weight | 179.20 g/mol | [1] |
| Appearance | Off-white solid (based on isomers) | N/A |
| Purity | Typically >95% for research grades | N/A |
| XLogP3 | 1.7 | [1] |
Experimental Protocols: Safety and Handling
Adherence to strict laboratory protocols is mandatory when handling this compound due to its potential hazards.
Risk Assessment Workflow
Before handling, a thorough risk assessment should be performed. The following diagram illustrates a logical workflow for this process.
Caption: Risk assessment and handling workflow for research chemicals.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (as per EU Standard EN166 or OSHA 29 CFR 1910.133).
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated. Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If handling as a powder or if dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter. All handling of the solid should be performed in a chemical fume hood.
Handling and Storage
-
Handling:
-
Handle only in a well-ventilated area, preferably a certified chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents, bases, and amines.
-
First Aid Measures
The following diagram outlines the general first aid procedures.
Caption: General first aid procedures for chemical exposure.
-
Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. If skin irritation persists, consult a physician.
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor/physician immediately.
Fire-Fighting and Accidental Release Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Specific Hazards: Hazardous combustion products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides.
-
Fire-Fighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
-
Accidental Release:
-
Ensure adequate ventilation and evacuate personnel.
-
Wear appropriate PPE.
-
Avoid dust formation.
-
Sweep up the material, place it into a suitable, closed container for disposal.
-
Do not let the product enter drains.
-
Toxicological and Biological Information
-
Toxicological Data: No specific quantitative toxicological data (e.g., LD50, LC50) for this compound has been identified in the public domain. It should be treated as a compound with unknown long-term health effects.
-
Biological Activity & Signaling Pathways: While the broader thienopyridine class is known for biological activity, no specific signaling pathways or mechanisms of action have been elucidated for this compound in available literature. Further research is required to determine its pharmacological profile.
Synthesis and Reactivity
While detailed experimental protocols for the synthesis of the title compound are scarce in peer-reviewed literature, methods for synthesizing Thieno[2,3-c]pyridine derivatives have been reported.[2][3] These often involve multi-step processes, such as the Pomeranz-Fritsch reaction followed by denitrogenative transformation.[2] The compound is a carboxylic acid and will likely exhibit typical reactions of this functional group. It is incompatible with strong bases, oxidizing agents, and amines.
Disposal Considerations
All waste materials should be disposed of in accordance with local, state, and federal regulations. Dispose of contents/container to an approved waste disposal plant. Do not release into the environment.
This guide is intended to promote a culture of safety. Always consult institutional safety guidelines and perform a thorough risk assessment before beginning any new experimental work.
References
Commercial Availability and Technical Profile of Thieno[2,3-c]pyridine-2-carboxylic Acid: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential therapeutic applications of Thieno[2,3-c]pyridine-2-carboxylic acid. While specific biological data for this exact molecule is limited in publicly available literature, this document draws upon research into the broader thieno[2,3-c]pyridine and thienopyridine classes of compounds to offer insights into its potential as a scaffold in drug discovery.
Commercial Availability
This compound (CAS No. 478149-00-7) is available from several chemical suppliers, typically for research and development purposes. The purity and available quantities can vary between suppliers. Below is a summary of representative commercial sources.
| Supplier | Catalog Number | Purity | Available Quantities |
| Amerigo Scientific | CBB1100484ATL | ≥95% | Contact for details |
| ChemUniverse | P62904 | 95% | 100 mg, Bulk |
| Frontier Specialty Chemicals | G14637 | Not specified | Contact for details |
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below, based on data from publicly accessible chemical databases.[1]
| Property | Value | Source |
| CAS Number | 478149-00-7 | PubChem |
| Molecular Formula | C₈H₅NO₂S | PubChem |
| Molecular Weight | 179.20 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Purity | Typically ≥95% | Commercial Suppliers |
Synthesis and Experimental Protocols
General Synthesis of Thieno[2,3-c]pyridine Core
A common strategy for the synthesis of the thieno[2,3-c]pyridine scaffold involves the cyclization of a substituted thiophene precursor. One reported method involves a metal-free, three-step process starting from 2-acetylthiophene. This involves a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch reaction to form a thieno[2,3-c][2][3][4]triazolo[1,5-a]pyridine intermediate. The final step is an acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine core.[5]
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
Given that derivatives of the thieno[2,3-c]pyridine scaffold have been investigated for their anticancer properties, a common initial screening method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cytotoxicity.[2][6]
Objective: To determine the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, T47D, HSC3, or RKO).[2][6]
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 100 µM).[2] Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).[2]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Potential Signaling Pathways and Mechanisms of Action
While the specific biological targets of this compound are not well-defined, the broader thienopyridine class has been shown to interact with key signaling pathways implicated in cancer and thrombosis.
Hsp90 Inhibition in Cancer
Several derivatives of the thieno[2,3-c]pyridine scaffold have been investigated as potential inhibitors of Heat Shock Protein 90 (Hsp90).[2][6][7] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.
P2Y12 Receptor Antagonism in Platelet Aggregation
The thienopyridine scaffold is famously the basis for antiplatelet drugs like clopidogrel.[3][8] These compounds act as antagonists of the P2Y12 receptor, a G protein-coupled receptor on the surface of platelets. By blocking the binding of adenosine diphosphate (ADP) to the P2Y12 receptor, thienopyridines inhibit a key pathway in platelet activation and aggregation, which is central to the process of thrombosis.[3][8][9]
Conclusion
This compound is a commercially available compound that belongs to a class of heterocyclic scaffolds with demonstrated potential in medicinal chemistry. While further research is needed to elucidate the specific biological activities of this particular molecule, the known anticancer and antiplatelet activities of related thieno[2,3-c]pyridine and thienopyridine derivatives make it a valuable building block for the design and synthesis of novel therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a starting point for researchers interested in exploring the potential of this compound in their drug discovery programs.
References
- 1. This compound | C8H5NO2S | CID 22047137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Thieno[2,3-c]pyridine-2-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Thieno[2,3-c]pyridine-2-carboxylic acid and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer agents, notably as inhibitors of Heat Shock Protein 90 (Hsp90) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Synthetic Strategies
The synthesis of the thieno[2,3-c]pyridine core can be achieved through several strategic routes. Two common and effective methods involve either constructing the thiophene ring onto a pre-existing pyridine scaffold or, conversely, forming the pyridine ring on a thiophene precursor. A notable modern approach employs a metal-free, three-step synthesis culminating in a Pomeranz-Fritsch-type reaction.
A prevalent method for synthesizing related 2-aminothiophene precursors, which can be further elaborated, is the Gewald reaction. This reaction involves the condensation of a carbonyl compound with an active methylene nitrile and elemental sulfur in the presence of a base.
This document will focus on a multi-step synthesis adaptable for various derivatives, starting from readily available materials.
Experimental Protocols
Protocol 1: Metal-Free Three-Step Synthesis of Thieno[2,3-c]pyridine Derivatives
This protocol outlines a metal-free approach for synthesizing thieno[2,3-c]pyridine derivatives, which is advantageous for avoiding metal contamination in final compounds intended for biological testing.[1] The synthesis proceeds in three main steps starting from 2-acetylthiophene.[1]
Step 1: One-Pot Triazolation
-
Reaction Setup: In a round-bottom flask, combine 2-acetylthiophene, sodium azide, and a suitable organic solvent such as dimethylformamide (DMF).
-
Addition of Reagents: Add an alkylating agent (e.g., 2,2-dimethoxyethyl bromide) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up and Isolation: Upon completion (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole, can be purified by column chromatography.
Step 2: Modified Pomeranz-Fritsch Cyclization
-
Reaction Setup: Dissolve the triazole product from Step 1 in a suitable solvent, such as a mixture of trifluoroacetic acid and trifluoroacetic anhydride.
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80°C) for several hours.
-
Work-up and Isolation: Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the fused thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine.
Step 3: Acid-Mediated Denitrogenative Transformation
-
Reaction Setup: The fused triazole from Step 2 is subjected to an acid-mediated denitrogenation. For the synthesis of the carboxylic acid, this step can be adapted. To obtain ester derivatives, which can then be hydrolyzed, the reaction is performed in the presence of a carboxylic acid as both solvent and nucleophile.[1]
-
Reaction Conditions: Heat the fused triazole in a carboxylic acid (e.g., acetic acid) at a high temperature (e.g., 100°C) for 1-3 hours.[1] This results in the formation of a thieno[2,3-c]pyridine-7-ylmethyl ester derivative.[1]
-
Work-up and Isolation: After cooling, the reaction mixture is diluted with water and neutralized. The product is extracted, and the organic layer is dried and concentrated. Purification is achieved via column chromatography.
Step 4: Hydrolysis to this compound
A general procedure for the hydrolysis of a similar ester, benzo[b]thieno[2,3-c]pyridine-3-carboxylic acid methyl ester, can be adapted.[4]
-
Reaction Setup: Dissolve the ester derivative in methanol.
-
Addition of Base: Add a solution of sodium hydroxide in methanol (e.g., 1N solution).
-
Reaction Conditions: Reflux the mixture for 30 minutes.[4]
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then store in a refrigerator overnight to allow for crystallization.[4] Collect the crystals by filtration. Suspend the crystals in water and acidify to a pH of 2-3 with 1N hydrochloric acid.[4] Stir the suspension at room temperature overnight. Collect the resulting precipitate by filtration to obtain the final this compound.[4]
Quantitative Data
The following tables summarize the reported yields and biological activities of various thieno[2,3-c]pyridine derivatives.
Table 1: Synthesis Yields of Thieno[2,3-c]pyridine Derivatives
| Compound | Synthetic Method | Starting Material | Yield (%) | Reference |
| Benzo[b]thieno[2,3-c]pyridine-3-carboxylic acid | Hydrolysis of methyl ester | Benzo[b]thieno[2,3-c]pyridine-3-carboxylic acid methyl ester | 88% | [4] |
| Thieno[2,3-c]pyridine-7-ylmethyl ester derivatives | Acid-mediated denitrogenation | Thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine | Good | [1] |
Table 2: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 6i | Hsp90 | HSC3 (Head and Neck Cancer) | 10.8 | [2][5] |
| 6i | Hsp90 | T47D (Breast Cancer) | 11.7 | [2][5] |
| 6i | Hsp90 | RKO (Colorectal Cancer) | 12.4 | [2][5] |
| 17f | VEGFR-2 | HCT-116 (Colorectal Cancer) | 2.80 ± 0.16 | [6] |
| 17f | VEGFR-2 | HepG2 (Liver Cancer) | 4.10 ± 0.45 | [6] |
| 17f | VEGFR-2 | N/A | 0.23 ± 0.03 | [6] |
| Sorafenib (Reference) | VEGFR-2 | N/A | 0.23 ± 0.04 | [6] |
Signaling Pathways and Mechanisms of Action
Thieno[2,3-c]pyridine derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, namely the Hsp90 and VEGFR-2 pathways.
Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Metal-Free Synthesis of Thieno[2,3-c]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold is a significant heterocyclic motif present in various biologically active compounds and functional materials.[1][2] Traditional syntheses of this core structure often rely on metal catalysts, which can lead to product contamination, increased costs, and more challenging purification processes.[1][2] This document details a robust, metal-free approach for the synthesis of diverse thieno[2,3-c]pyridine derivatives, proceeding through a 1,2,3-triazole-mediated denitrogenative transformation. This method offers mild reaction conditions and overcomes limitations associated with derivatization in conventional approaches.[1][2]
Overview of the Synthetic Strategy
The metal-free synthesis is a three-step process starting from the readily available 2-acetylthiophene. The key steps are:
-
One-pot triazolization: Formation of a 1,2,3-triazole intermediate.
-
Modified Pomeranz-Fritsch reaction: Cyclization to form a fused thieno[2,3-c][1][2][3]triazolo[1,5-ɑ]pyridine system.
-
Acid-mediated denitrogenative transformation: Ring-opening of the triazole and subsequent reaction with nucleophiles to yield the final thieno[2,3-c]pyridine derivatives.[1][2]
This strategy allows for the synthesis of various substituted thieno[2,3-c]pyridines, including 7-(substituted methyl)thieno[2,3-c]pyridines, thieno[2,3-c]pyridine-7-ylmethyl esters, and imidazo[1,5-a]thieno[2,3-c]pyridines through different reaction mechanisms.[1][2]
Experimental Protocols
Step 1 & 2: Synthesis of thieno[2,3-c][1][2][3]triazolo[1,5-ɑ]pyridine (Compound 2)
This procedure combines the initial triazolization and the subsequent cyclization.
Materials:
-
2-acetylthiophene
-
(Dimethoxymethyl)dimethylamine
-
Sodium azide
-
Aminoacetaldehyde dimethyl acetal
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
A solution of 2-acetylthiophene (1.0 eq) in (dimethoxymethyl)dimethylamine (3.0 eq) is heated at 80 °C for 18 hours.
-
The reaction mixture is cooled, and the excess reagent is removed under reduced pressure.
-
The crude product is dissolved in methanol, and sodium azide (1.5 eq) and aminoacetaldehyde dimethyl acetal (1.2 eq) are added. The mixture is stirred at room temperature for 24 hours.
-
After completion, the solvent is evaporated, and the residue is dissolved in dichloromethane.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the intermediate 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
-
This intermediate is then dissolved in dichloromethane, and trifluoroacetic acid (10 eq) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 3 hours, after which it is carefully neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to afford the thieno[2,3-c][1][2][3]triazolo[1,5-ɑ]pyridine (Compound 2).
Step 3: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines (General Procedure)
Materials:
-
Triflic acid (TfOH) (0.25 eq)
-
Nucleophile (e.g., Toluene, Anisole, Thiophene) (2.0 eq)
-
1,2-Dichloroethane (1,2-DCE)
Procedure:
-
To a solution of Compound 2 (1.0 eq) and the nucleophile (2.0 eq) in 1,2-dichloroethane, add triflic acid (0.25 eq).
-
The reaction mixture is heated at 80 °C for 24 hours.
-
Upon completion, the reaction is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous phase is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 7-(substituted methyl)thieno[2,3-c]pyridine.
Step 3a: Synthesis of Thieno[2,3-c]pyridine-7-ylmethyl Esters (General Procedure)
Materials:
-
Thieno[2,3-c][1][2][3]triazolo[1,5-ɑ]pyridine (Compound 2) (0.25 mmol)
-
Carboxylic acid (e.g., Acetic acid, Propionic acid, Butyric acid) (2 mL)
Procedure:
-
A solution of Compound 2 (0.25 mmol) in the respective carboxylic acid (2 mL) is heated at 100 °C for 1-3 hours.[2]
-
After the reaction is complete, the mixture is cooled and neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with dichloromethane, and the combined organic phases are dried and concentrated.
-
Purification by column chromatography affords the corresponding thieno[2,3-c]pyridine-7-ylmethyl ester.
Step 3b: Synthesis of Imidazo[1,5-a]thieno[2,3-c]pyridines (General Procedure)
Materials:
-
Triflic acid (TfOH)
-
Nitrile (e.g., Acetonitrile, Propionitrile, Benzonitrile)
Procedure:
-
Compound 2 is reacted with the nitrile as the nucleophile under optimized acidic conditions (TfOH in 1,2-DCE at 80°C).[2]
-
This reaction proceeds via a transannulation mechanism involving a nitrilium intermediate that recyclizes.[2]
-
Standard aqueous workup and purification by column chromatography yield the imidazo[1,5-a]thieno[2,3-c]pyridine derivatives.[2]
Quantitative Data Summary
The following tables summarize the reaction conditions and isolated yields for the synthesis of various thieno[2,3-c]pyridine derivatives.
Table 1: Optimization of Reaction Conditions for Denitrogenative Transformation [4]
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PTSA | Toluene | 110 | 24 | 2 |
| 2 | PTSA | Dioxane | 100 | 24 | 5 |
| 3 | PTSA | 1,2-DCE | 80 | 24 | 20 |
| 4 | TfOH | Toluene | 110 | 24 | 11 |
| 5 | TfOH | Dioxane | 100 | 24 | 48 |
| 6 | TfOH | 1,2-DCE | 80 | 24 | 72 |
Table 2: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines [2]
| Product | Nucleophile | Yield (%) [a] |
| 3a | Tetrabutylammonium bromide | 65 |
| 3b | Toluene | 72 |
| 3c | Anisole | 68 |
| 3d | 1,3-Dimethoxybenzene | 75 |
| 3e | Thiophene | 60 |
| 3f | Furan | 55 |
| 3g | Trifluoroacetic acid | 45 |
| 3h | Triflic acid | 40 |
| [a] Isolated yields. |
Table 3: Synthesis of Thieno[2,3-c]pyridine-7-ylmethyl Esters [2]
| Product | Carboxylic Acid | Time (h) | Yield (%) [a] |
| 4a [b] | 1 M H₂SO₄/H₂O | 3 | 78 |
| 4b | Acetic acid | 1 | 85 |
| 4c | Propionic acid | 2 | 82 |
| 4d | Butyric acid | 2 | 80 |
| 4e | Isobutyric acid | 3 | 75 |
| 4f | Pivalic acid | 3 | 70 |
| [a] Isolated yields. [b] Reaction conditions for 4a: Compound 2 (0.25 mmol), 1 M H₂SO₄/H₂O (2 mL). |
Table 4: Synthesis of Imidazo[1,5-a]thieno[2,3-c]pyridines [2]
| Product | Nitrile | Yield (%) [a] |
| 5a | Acetonitrile | 70 |
| 5b | Propionitrile | 65 |
| 5c | Benzonitrile | 60 |
| [a] Isolated yields. |
Diagrams
Caption: Overall synthetic workflow for metal-free thieno[2,3-c]pyridine synthesis.
Caption: Divergent pathways in the denitrogenative transformation step.
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Thieno[2,3-c]pyridines via a Modified Pomeranz-Fritsch Reaction Strategy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of thieno[2,3-c]pyridine derivatives. The described methodology utilizes a multi-step approach, featuring a key modified Pomeranz-Fritsch cyclization. Thieno[2,3-c]pyridines are a significant class of heterocyclic compounds that have garnered attention in pharmaceutical research due to their diverse biological activities, including their roles as kinase inhibitors and their potential in anticancer and antimicrobial therapies.[1][2]
Introduction
The thieno[2,3-c]pyridine scaffold is a core structure in various biologically active molecules.[2] Traditional synthetic routes to this skeleton can be limited by the availability of starting materials and the use of expensive or toxic metal catalysts.[1] The Pomeranz-Fritsch reaction, classically used for the synthesis of isoquinolines, offers a compelling strategy for the construction of the pyridine ring fused to a thiophene core.[3][4][5]
This document outlines a three-step, metal-free synthetic pathway for the preparation of substituted thieno[2,3-c]pyridines. The sequence begins with a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch cyclization to form a key intermediate, and culminates in an acid-mediated denitrogenative transformation to yield the final products.[1][2] This approach provides a versatile and cost-effective route to a library of novel thieno[2,3-c]pyridine derivatives.
Overall Synthetic Strategy
The synthesis of thieno[2,3-c]pyridine derivatives is achieved through the following three-step process:
-
One-Pot Triazolation: Synthesis of the precursor, 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
-
Modified Pomeranz-Fritsch Cyclization: Intramolecular cyclization of the triazole precursor to form the thieno[2,3-c][1][3][4]triazolo[1,5-a]pyridine intermediate.
-
Acid-Mediated Denitrogenative Transformation: Conversion of the intermediate into various 7-substituted thieno[2,3-c]pyridine derivatives.
Caption: Three-step synthesis workflow for thieno[2,3-c]pyridines.
Experimental Protocols
Step 1: Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (Acetal 1)
This one-pot triazolation reaction serves as the entry point for the synthesis.
Materials:
-
2-Acetylthiophene
-
Aminoacetaldehyde dimethyl acetal
-
Sodium azide (NaN₃)
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
Procedure:
-
To a solution of 2-acetylthiophene (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.2 eq) in DMSO, add sodium azide (2.0 eq), iodine (1.2 eq), and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
Step 2: Synthesis of Thieno[2,3-c][1][3][4]triazolo[1,5-a]pyridine (Intermediate 2) via Modified Pomeranz-Fritsch Cyclization
This key step involves an intramolecular cyclization under acidic conditions.
Materials:
-
1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole (Acetal 1)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
Dissolve the acetal 1 (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (5.0 eq) to the cooled solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Carefully quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
The resulting crude product, thieno[2,3-c][1][3][4]triazolo[1,5-a]pyridine, is often used in the next step without further purification.
Caption: Proposed mechanism for the modified Pomeranz-Fritsch cyclization.
Step 3: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines via Acid-Mediated Denitrogenative Transformation
The final step involves the reaction of the intermediate with various nucleophiles in the presence of an acid catalyst.
General Procedure:
-
To a solution of thieno[2,3-c][1][3][4]triazolo[1,5-a]pyridine (2 ) (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add the nucleophile (e.g., alcohol, carboxylic acid) and an acid catalyst (e.g., p-toluenesulfonic acid, PTSA).
-
Reflux the reaction mixture under a nitrogen atmosphere for the specified time (see Table 1).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 7-(substituted methyl)thieno[2,3-c]pyridine derivative.
Data Presentation
Table 1: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridine Derivatives [1]
| Entry | Nucleophile | Solvent | Catalyst | Time (h) | Product | Yield (%) |
| 1 | Butanol | 1,2-Dichloroethane | PTSA | 12 | 7-(Butoxymethyl)thieno[2,3-c]pyridine | 85 |
| 2 | Propan-2-ol | 1,2-Dichloroethane | PTSA | 12 | 7-(Isopropoxymethyl)thieno[2,3-c]pyridine | 82 |
| 3 | Ethanol | 1,2-Dichloroethane | PTSA | 12 | 7-(Ethoxymethyl)thieno[2,3-c]pyridine | 78 |
| 4 | Methanol | 1,2-Dichloroethane | PTSA | 12 | 7-(Methoxymethyl)thieno[2,3-c]pyridine | 75 |
Table 2: Synthesis of Thieno[2,3-c]pyridine-7-ylmethyl Ester Derivatives [1]
| Entry | Carboxylic Acid | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Acetic Acid | 100 | 1 | Thieno[2,3-c]pyridin-7-ylmethyl acetate | 92 |
| 2 | Propionic Acid | 100 | 2 | Thieno[2,3-c]pyridin-7-ylmethyl propionate | 90 |
| 3 | Butyric Acid | 100 | 3 | Thieno[2,3-c]pyridin-7-ylmethyl butyrate | 88 |
Applications and Significance
Thieno[2,3-c]pyridine derivatives are of significant interest to the pharmaceutical industry. These compounds have been investigated for a range of biological activities, including:
-
Anticancer Agents: Some derivatives have shown potent activity against various cancer cell lines.[6]
-
Kinase Inhibitors: The thienopyridine scaffold is present in the core structure of several kinase inhibitors.[2]
-
Anticoagulant Properties: Certain thienopyridine derivatives are known for their anticoagulant effects.[2]
-
Antimicrobial Effects: This class of compounds has also demonstrated antimicrobial activity.[2]
The synthetic route described herein, which avoids the use of metal catalysts, is environmentally friendly and cost-effective, making it an attractive method for the generation of diverse libraries of thieno[2,3-c]pyridine derivatives for drug discovery and development programs.[1]
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 4. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with Thieno[2,3-c]pyridine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thieno[2,3-c]pyridine scaffolds are significant heterocyclic motifs present in numerous biologically active compounds and pharmaceutical agents. The derivatization of these structures, particularly through the formation of amide bonds at the 2-carboxylic acid position, is a critical step in the synthesis of novel chemical entities for drug discovery and development. This document provides detailed protocols for the amide coupling of Thieno[2,3-c]pyridine-2-carboxylic acid with primary and secondary amines using two common and efficient coupling systems: HATU/DIPEA and EDC/HOBt.
Data Presentation: Comparison of Common Coupling Methods
The selection of an appropriate coupling reagent is crucial for achieving high yields and purity in amide synthesis. The following tables summarize representative quantitative data for the amide coupling of heterocyclic carboxylic acids, which can be extrapolated to this compound, using HATU and EDC/HOBt systems.
Table 1: HATU-Mediated Amide Coupling of Heterocyclic Carboxylic Acids
| Entry | Amine | Base (Equivalents) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | DIPEA (3.0) | DMF | 3 | 89 | [1] |
| 2 | Morpholine | DIPEA (3.0) | 2-MeTHF | 3 | 85 | [1] |
| 3 | Aniline | DIPEA (5.0) | DMF | 5 | 38 | [2] |
| 4 | Piperidine | DIPEA (3.0) | DMF | 3 | 92 | [1][3] |
Table 2: EDC/HOBt-Mediated Amide Coupling of Heterocyclic Carboxylic Acids
| Entry | Amine | Base (Equivalents) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | DIPEA (3.0) | DMF | 12 | 83 | [4] |
| 2 | Morpholine | DIPEA (3.0) | DMF | 12 | 85 | [4] |
| 3 | 4-t-Butylaniline | DIPEA (3.0) | CH₃CN | 10 | 58 | [2] |
| 4 | Ammonium Chloride | None | DMF | 12 | 61 | [4] |
Experimental Protocols
The following are detailed protocols for the amide coupling of this compound.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent, which is known for its high efficiency and low rate of racemization.[3][5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent (e.g., DCM, THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (3.0 eq.). The reagents are typically added at room temperature. For sensitive substrates, the reaction mixture can be cooled to 0 °C before the addition of the coupling agent and base.[5]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 1 to 4 hours.[6]
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) to form a highly reactive HOBt ester intermediate, which then reacts with the amine. This method is particularly useful due to the water-soluble nature of the EDC urea byproduct, which simplifies purification.[4][7]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base
-
Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent (e.g., DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.).
-
Dissolution: Dissolve the mixture in anhydrous DMF.
-
Addition of Base and Coupling Agent: To the stirred solution, add DIPEA (3.0 eq.). Cool the reaction mixture to 0 °C in an ice bath.[4]
-
Coupling Reaction: Add EDC·HCl (1.2 eq.) portion-wise to the cooled solution. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the pure amide product.
-
Mandatory Visualizations
Diagram 1: General Workflow for Amide Coupling
Caption: General experimental workflow for the amide coupling of this compound.
Diagram 2: Logical Relationship in Amide Coupling
Caption: Logical relationship of key components in the amide coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Thieno[2,3-c]pyridine-2-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging potential of the Thieno[2,3-c]pyridine-2-carboxylic acid scaffold in drug discovery, with a particular focus on its application in oncology. The document details the synthesis, biological activity, and proposed mechanism of action of derivatives of this scaffold, supported by experimental protocols and data.
Introduction
The Thieno[2,3-c]pyridine core is a promising heterocyclic scaffold that has garnered attention in medicinal chemistry due to its diverse biological activities. Derivatives have shown potential as antitumor, anticancer, and antimicrobial agents, with a significant focus on their role as kinase inhibitors.[1] This document will specifically explore the utility of this compound derivatives as anticancer agents, highlighting their activity as inhibitors of Heat Shock Protein 90 (Hsp90).
Anticancer Activity: Hsp90 Inhibition
Recent studies have identified Thieno[2,3-c]pyridine derivatives as potent inhibitors of Hsp90, a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and metastasis.[2][3] By inhibiting Hsp90, these compounds can simultaneously disrupt multiple oncogenic signaling pathways, making them attractive candidates for cancer therapy.[3]
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of several Thieno[2,3-c]pyridine derivatives have been evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values for two promising compounds are summarized in the table below.[2]
| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) |
| 6a | Diethyl 2-(piperidin-1-ylacetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | HSC3 (Head and Neck) | 14.5 |
| RKO (Colorectal) | 24.4 | ||
| 6i | Diethyl 2-(thiomorpholinoacetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | HSC3 (Head and Neck) | 10.8 |
| T47D (Breast) | 11.7 | ||
| RKO (Colorectal) | 12.4 | ||
| MCF7 (Breast) | 16.4 |
Table 1: IC50 values of Thieno[2,3-c]pyridine derivatives against various cancer cell lines.[2]
It is noteworthy that both compounds 6a and 6i showed no toxicity to normal fibroblast cell lines (PDL), suggesting a favorable therapeutic window.[2]
Signaling Pathway: Hsp90 Inhibition in Cancer
The anticancer activity of the Thieno[2,3-c]pyridine derivatives is attributed to their inhibition of Hsp90. This disrupts the Hsp90 chaperone cycle, leading to the misfolding, destabilization, and subsequent degradation of numerous oncogenic client proteins. This multifaceted disruption of key cancer-related pathways ultimately leads to cell cycle arrest and apoptosis.[3][4]
Caption: Hsp90 Inhibition Pathway by Thieno[2,3-c]pyridine Derivatives.
Experimental Protocols
Synthesis of Diethyl 2-(substituted acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (Compounds 6a-k)[2]
This protocol describes a general method for the synthesis of the anticancer Thieno[2,3-c]pyridine derivatives.
Workflow Diagram:
References
Application Notes and Protocols: Thieno[2,3-c]pyridine-2-carboxylic Acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of thieno[2,3-c]pyridine-2-carboxylic acid and its derivatives as potent kinase inhibitors. The protocols outlined below are intended to serve as a guide for the development of novel therapeutics targeting various kinases implicated in diseases such as cancer and inflammatory disorders.
Introduction
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of various protein kinases.[1] This core structure is present in a range of biologically active molecules, including those with antitumor, anticancer, and c-Src inhibitory effects.[1] this compound, in particular, serves as a key intermediate for the synthesis of a diverse library of kinase inhibitors. Through modifications of the carboxylic acid group and substitutions on the heterocyclic ring system, researchers can fine-tune the potency and selectivity of these compounds against specific kinase targets. This document details the synthesis of the core scaffold, highlights its application in targeting key kinases, and provides protocols for inhibitor evaluation.
Synthesis of this compound and Derivatives
The synthesis of this compound can be achieved through a multi-step sequence, often starting from readily available thiophene-based precursors. A common strategy involves the construction of the fused pyridine ring onto the thiophene core. While various synthetic routes exist for thieno[2,3-c]pyridine derivatives, a general and adaptable metal-free approach has been reported.[1]
A key intermediate, ethyl thieno[2,3-c]pyridine-2-carboxylate, can be synthesized and subsequently hydrolyzed to the desired carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate
This protocol describes a method for the synthesis of a key aminothieno[2,3-c]pyridine intermediate.
Materials:
-
Appropriate starting materials (e.g., substituted 2-cyanothiophene and an active methylene compound)
-
Base (e.g., sodium ethoxide)
-
Ethanol
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
Dissolve the starting materials in ethanol in the reaction vessel.
-
Add the base portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate.
Protocol 2: Hydrolysis of Ethyl Thieno[2,3-c]pyridine-2-carboxylate to this compound
This protocol outlines the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl thieno[2,3-c]pyridine-2-carboxylate
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1 M)
-
Methanol or ethanol
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
Dissolve the ethyl thieno[2,3-c]pyridine-2-carboxylate in methanol or ethanol in the reaction vessel.
-
Add the aqueous NaOH or KOH solution to the mixture.
-
Heat the reaction mixture to reflux for a period of 30 minutes to several hours, monitoring the reaction progress by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dissolve the residue in water and acidify the solution to a pH of 2-3 with 1 M HCl to precipitate the carboxylic acid.[2]
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.[2]
Protocol 3: General Procedure for Amide Coupling to Synthesize Thieno[2,3-c]pyridine-2-carboxamide Derivatives
This protocol describes the conversion of the carboxylic acid to various amide derivatives, a common strategy for creating libraries of kinase inhibitors.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a similar activating agent
-
Desired amine
-
Anhydrous solvent (e.g., dichloromethane, DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vessel with magnetic stirrer
Procedure:
-
Suspend the this compound in the anhydrous solvent under an inert atmosphere.
-
Add thionyl chloride dropwise at 0 °C and then stir the mixture at room temperature until a clear solution is formed.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in the anhydrous solvent.
-
In a separate flask, dissolve the desired amine in the anhydrous solvent.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired thieno[2,3-c]pyridine-2-carboxamide derivative.
Application in Kinase Inhibition
Thieno[2,3-c]pyridine-based compounds have been investigated as inhibitors of several important kinases. The data below summarizes the inhibitory activity of some derivatives.
Table 1: Inhibitory Activity of Thieno[2,3-c]pyridine Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |
| 6i | Hsp90 | 10.8 | HSC3 (Head and Neck Cancer) | [3][4] |
| 11.7 | T47D (Breast Cancer) | [3][4] | ||
| 12.4 | RKO (Colorectal Cancer) | [3][4] | ||
| 16.4 | MCF7 (Breast Cancer) | [3] | ||
| 6a | Hsp90 | 14.5 | HSC3 (Head and Neck Cancer) | [3] |
| 24.4 | RKO (Colorectal Cancer) | [3] |
Kinase Signaling Pathways and Experimental Workflows
Visualizing the targeted signaling pathways and experimental workflows is crucial for understanding the mechanism of action and the process of inhibitor evaluation.
Signaling Pathway Diagrams
References
Application Notes and Protocols for N-Acylation of Thienopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the N-acylation of thienopyridine derivatives, a crucial chemical transformation in the synthesis of various pharmacologically active compounds, including antiplatelet agents. The protocols outlined below are based on established chemical methodologies and can be adapted for various thienopyridine scaffolds and acylating agents.
Introduction
Thienopyridines are a class of heterocyclic compounds that form the core structure of several important drugs, such as the antiplatelet agents clopidogrel and prasugrel. The N-acylation of thienopyridines, particularly at a nitrogen atom of a substituent amino group or the pyridine ring itself (if not aromatic), is a key step in the synthesis of new derivatives and prodrugs. This process involves the formation of an amide bond, which can alter the compound's physicochemical properties, metabolic stability, and biological activity. For instance, amino acid prodrugs of 2-hydroxytetrahydrothienopyridine have been synthesized to create novel antiplatelet agents.
General Methodologies for N-Acylation
The N-acylation of thienopyridines can be achieved through several common synthetic methods. The choice of method often depends on the nature of the acylating agent and the specific thienopyridine substrate. Two prevalent methods are:
-
Reaction with Acyl Chlorides: This is a straightforward and widely used method where an aminothienopyridine is treated with an acyl chloride in the presence of a base to neutralize the HCl byproduct.
-
Amide Coupling with Carboxylic Acids: This method involves the use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate the carboxylic acid, facilitating its reaction with the aminothienopyridine. This is often used for creating peptide-like linkages.
Experimental Protocols
Protocol 1: N-Acylation using Acyl Chloride
This protocol describes a general procedure for the N-acylation of an aminothienopyridine derivative using an acyl chloride in the presence of triethylamine as a base.
Materials:
-
Aminothienopyridine derivative
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Dissolve the aminothienopyridine derivative (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Separate the organic layer, dry it over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-acylated thienopyridine.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure product.
Protocol 2: N-Acylation using EDCI Coupling
This protocol details the N-acylation of an aminothienopyridine with a carboxylic acid using EDCI as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1]
Materials:
-
Aminothienopyridine derivative
-
Carboxylic acid (e.g., N-Boc-L-amino acid)[1]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)[1]
-
4-Dimethylaminopyridine (DMAP)[1]
-
Anhydrous dichloromethane (DCM)[1]
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), the aminothienopyridine derivative (1.0 eq), and a catalytic amount of DMAP in anhydrous DCM under a nitrogen atmosphere.[1]
-
Cool the mixture to 0 °C in an ice bath.[1]
-
Add EDCI (1.5 eq) portion-wise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours until the reaction is complete, as monitored by TLC.[1]
-
Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the pure N-acylated thienopyridine.
Data Presentation
The following table summarizes representative quantitative data for N-acylation reactions involving thienopyridine-related structures, as adapted from the literature.
| Starting Material | Acylating Agent/Coupling Agent | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Thienopyridine derivative | Acyl chloride | Triethylamine | Dichloromethane | 2 | — | [2] |
| 2-hydroxytetrahydrothienopyridine derivative | N-Boc-L-amino acid / EDCI | DMAP | Dichloromethane | 4 | 71–86 | [1] |
| Aniline (model for amino-heterocycles) | Acetic anhydride | None | Solvent-free | 0.1-0.25 | 90-98 | [3] |
| 2-amino-4-methylpyridine | Acetic anhydride | None | — | — | 95 | [4] |
Visualizations
Experimental Workflow for N-Acylation of Thienopyridines
Caption: General workflow for the N-acylation of thienopyridines.
Logical Relationship of N-Acylation Components
Caption: Key components in the N-acylation of thienopyridines.
References
- 1. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity [mdpi.com]
- 2. CN103694250A - Thienopyridine derivatives, and preparation methods and medical use thereof - Google Patents [patents.google.com]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of Thieno[2,3-c]pyridine-2-carboxylic acid
Introduction:
Thieno[2,3-c]pyridine-2-carboxylic acid (C₈H₅NO₂S, Mol. Wt.: 179.20 g/mol ) is a heterocyclic compound belonging to the thienopyridine class.[1][2] Thienopyridine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer and antimicrobial properties.[3][4] Accurate and thorough analytical characterization is crucial to confirm the structure, purity, and other physicochemical properties of this molecule, ensuring reliable data for research and development.
This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize this compound.
Overall Analytical Workflow
The comprehensive characterization of a newly synthesized batch of this compound involves a multi-step process. It begins with purification of the crude product, followed by a series of spectroscopic and chromatographic analyses to confirm its structural identity and assess its purity.
Caption: General workflow for the purification and analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for elucidating the molecular structure of this compound. ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR identifies the different carbon environments within the molecule. Advanced 2D NMR techniques like HSQC and HMBC can be used to definitively assign proton and carbon signals and confirm the connectivity between different parts of the molecule.[3][5]
Experimental Protocol:
-
Sample Preparation: Weigh approximately 5-10 mg of the purified sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra on a 400 MHz or higher field spectrometer.[5][6]
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or the TMS signal (0.00 ppm).
Data Presentation:
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~13.0 - 14.0 | broad singlet | Carboxylic acid proton (-COOH) |
| ¹H | ~7.5 - 9.0 | multiplet | Aromatic protons on the pyridine and thiophene rings |
| ¹³C | ~160 - 170 | singlet | Carboxylic acid carbonyl carbon (-C OOH) |
| ¹³C | ~115 - 155 | multiple signals | Aromatic carbons of the thieno[2,3-c]pyridine core |
Note: Actual chemical shifts may vary depending on the solvent and concentration. Data is extrapolated from similar thienopyridine structures.[6][7][8][9]
Mass Spectrometry (MS)
Application Note: Mass spectrometry is essential for determining the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental composition (molecular formula) of this compound.[3][6] Fragmentation patterns observed in the mass spectrum can also provide structural information.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule and can be run in either positive ([M+H]⁺) or negative ([M-H]⁻) ion mode.[5]
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range. For HRMS, a Time-of-Flight (TOF) or Orbitrap analyzer is typically used.[3]
-
Data Analysis: Compare the experimentally determined monoisotopic mass with the theoretically calculated mass for the expected molecular formula. The difference should be within a few parts per million (ppm).
Data Presentation:
Table 2: High-Resolution Mass Spectrometry Data for C₈H₅NO₂S
| Ion Formula | Ion Type | Calculated m/z | Found m/z |
|---|---|---|---|
| C₈H₆NO₂S⁺ | [M+H]⁺ | 180.0114 | (Experimental Value) |
| C₈H₅NNaO₂S⁺ | [M+Na]⁺ | 202.0032 | (Experimental Value) |
| C₈H₄NO₂S⁻ | [M-H]⁻ | 178.0047 | (Experimental Value) |
Reference calculated exact mass for C₈H₅NO₂S is 179.00410 Da.[1]
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is the primary method for assessing the purity of this compound. By separating the compound from potential impurities, HPLC provides a quantitative measure of purity, typically expressed as a percentage of the total peak area. This technique is critical for quality control in drug development.[10][11]
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary for analysis.
-
Chromatographic System: Use a Reverse-Phase HPLC (RP-HPLC) system equipped with a C18 column.[11]
-
Mobile Phase: A typical mobile phase would be a gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Analysis: Inject the sample solution and run the analysis. Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectrophotometry, often around 240-350 nm).[11]
-
Purity Calculation: Integrate the peak areas in the resulting chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks.
Data Presentation:
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | e.g., 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time (tR) | (Experimental Value) |
| Purity (%) | (Experimental Value) |
Structural Confirmation Logic
The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from multiple analytical methods. Each technique provides a piece of the puzzle, and together they build a conclusive case for the compound's identity.
Caption: Logical flow demonstrating how data from multiple analytical techniques converge to confirm the molecular structure.
Elemental Analysis
Application Note: Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements (carbon, hydrogen, nitrogen, and sulfur). This data is used to corroborate the molecular formula determined by mass spectrometry.[5][6]
Experimental Protocol:
-
Sample Preparation: Provide a high-purity, dried sample (typically 2-3 mg) in a pre-weighed tin capsule.
-
Analysis: The sample is combusted at high temperatures in an elemental analyzer. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified by a thermal conductivity detector.
-
Data Comparison: The experimentally determined weight percentages of C, H, N, and S are compared to the theoretical values calculated from the proposed molecular formula (C₈H₅NO₂S). The experimental values should be within ±0.4% of the calculated values.
Data Presentation:
Table 4: Elemental Analysis Data for C₈H₅NO₂S
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 53.62 | (Experimental Value) |
| Hydrogen (H) | 2.81 | (Experimental Value) |
| Nitrogen (N) | 7.82 | (Experimental Value) |
| Sulfur (S) | 17.90 | (Experimental Value) |
X-ray Crystallography
Application Note: Single-crystal X-ray diffraction provides unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the crystal lattice. It yields detailed information on bond lengths, bond angles, and intermolecular interactions, offering definitive confirmation of the compound's constitution and stereochemistry.[5][12]
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low, e.g., 100 K) using a monochromatic X-ray source (e.g., Cu Kα).[5]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
Data Presentation:
Table 5: Example Crystallographic Data Presentation
| Parameter | Value |
|---|---|
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | (Experimental Value) |
| b (Å) | (Experimental Value) |
| c (Å) | (Experimental Value) |
| α (°) | (Experimental Value) |
| β (°) | (Experimental Value) |
| γ (°) | (Experimental Value) |
| Volume (ų) | (Experimental Value) |
| Z (molecules/unit cell) | (Experimental Value) |
| R-factor | (Experimental Value) |
Note: Data presented is hypothetical as specific crystal structure data for the title compound is not available in the search results. An example for a related thieno[2,3-b]pyridine derivative showed a Triclinic, P-1 space group.[5]
References
- 1. This compound | C8H5NO2S | CID 22047137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. library.dmed.org.ua [library.dmed.org.ua]
- 7. mdpi.com [mdpi.com]
- 8. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieno[2,3-b]pyridine-5-carboxylic acid(117390-38-2) 1H NMR spectrum [chemicalbook.com]
- 10. helixchrom.com [helixchrom.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Thieno[2,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-c]pyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique structural framework, consisting of a fused thiophene and pyridine ring, imparts distinct physicochemical properties that make them valuable scaffolds for the development of novel therapeutic agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of these molecules. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of thieno[2,3-c]pyridine derivatives, including standardized experimental protocols and a summary of key spectral data.
Experimental Protocols
General Protocol for NMR Sample Preparation and Data Acquisition
A standardized protocol for the preparation and NMR analysis of thieno[2,3-c]pyridine derivatives is crucial for obtaining high-quality, reproducible data. The following is a general procedure based on common practices in the field.[1][2][3]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified thieno[2,3-c]pyridine derivative.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and its compatibility with subsequent chemical reactions, if any.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ) to 0.00 ppm.
-
-
¹H NMR Data Acquisition:
-
Record the ¹H NMR spectrum on a 300 MHz, 400 MHz, or higher field spectrometer.
-
Typical acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, signal multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) to elucidate the proton environment and connectivity.
-
-
¹³C NMR Data Acquisition:
-
Record the ¹³C NMR spectrum on the same instrument, typically operating at 75 MHz or 100 MHz for a 300 MHz or 400 MHz spectrometer, respectively.
-
A proton-decoupled sequence is generally used to simplify the spectrum, resulting in single lines for each unique carbon atom.
-
A wider spectral width (e.g., 0 to 200 ppm) is required compared to ¹H NMR.
-
Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Workflow for NMR Spectral Analysis
The logical flow from sample preparation to final structure elucidation is depicted in the following diagram.
Caption: Workflow for NMR spectral analysis of thieno[2,3-c]pyridine derivatives.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The chemical shifts of protons and carbons in thieno[2,3-c]pyridine derivatives are influenced by the electronic environment, which is dictated by the nature and position of substituents on the bicyclic ring system. The following tables summarize representative ¹H and ¹³C NMR data for the parent thieno[2,3-c]pyridine and some of its derivatives.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Selected Thieno[2,3-c]pyridine Derivatives in CDCl₃
| Compound/Proton | H-2 | H-3 | H-4 | H-5 | H-7 | Other Protons |
| Thieno[2,3-c]pyridine | 7.45 (d, J=5.3) | 7.21 (d, J=5.3) | 8.95 (s) | 7.58 (d, J=5.7) | 8.35 (d, J=5.7) | - |
| Diethyl 2-acetamido-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | - | - | 4.65 (s, 2H) | - | 3.82 (s, 2H) | 9.85 (s, 1H, NH), 4.25 (q, 4H, 2xCH₂), 2.15 (s, 3H, CH₃), 1.30 (t, 6H, 2xCH₃) |
| Diethyl 2-(2-(piperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (6a) [1] | - | - | 4.63 (s, 2H) | - | 3.81 (s, 2H) | 10.11 (s, 1H, NH), 4.23 (q, 4H, 2xCH₂), 3.10 (s, 2H, CH₂), 2.54 (t, 4H, 2xCH₂), 1.63 (m, 4H, 2xCH₂), 1.45 (m, 2H, CH₂), 1.28 (t, 6H, 2xCH₃) |
| Diethyl 2-(2-(4-methylpiperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6-(5H)-dicarboxylate (6b) [1] | - | - | 4.62 (s, 2H) | - | 3.80 (s, 2H) | 10.10 (s, 1H, NH), 4.22 (q, 4H, 2xCH₂), 3.09 (s, 2H, CH₂), 2.95 (d, 2H, CH₂), 2.10 (t, 2H, CH₂), 1.65 (d, 2H, CH₂), 1.40 (m, 1H, CH), 1.28 (t, 6H, 2xCH₃), 0.92 (d, 3H, CH₃) |
Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Thieno[2,3-c]pyridine Derivatives in CDCl₃
| Compound/Carbon | C-2 | C-3 | C-3a | C-4 | C-5 | C-7 | C-7a | Other Carbons |
| Thieno[2,3-c]pyridine | 124.2 | 122.5 | 131.8 | 149.7 | 120.3 | 148.1 | 156.2 | - |
| Diethyl 2-acetamido-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | 145.2 | 110.5 | 125.8 | 42.1 | - | 41.5 | 155.7 | 168.5 (C=O), 165.3 (C=O), 162.1 (C=O), 61.5 (CH₂), 60.8 (CH₂), 23.1 (CH₃), 14.5 (CH₃), 14.4 (CH₃) |
| Diethyl 2-(2-(piperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (6a) [1] | 145.3 | 110.6 | 125.9 | 42.2 | - | 41.6 | 155.7 | 169.4 (C=O), 165.2 (C=O), 162.2 (C=O), 61.6 (CH₂), 60.9 (CH₂), 54.5 (CH₂), 42.7 (CH₂), 25.8 (CH₂), 23.9 (CH₂), 14.5 (CH₃), 14.4 (CH₃) |
| Diethyl 2-(2-(4-methylpiperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6-(5H)-dicarboxylate (6b) [1] | 145.3 | 110.6 | 125.9 | 42.2 | - | 41.6 | 155.7 | 169.3 (C=O), 165.2 (C=O), 162.2 (C=O), 61.6 (CH₂), 60.9 (CH₂), 54.1 (CH₂), 42.7 (CH₂), 34.2 (CH₂), 30.8 (CH), 21.8 (CH₃), 14.5 (CH₃), 14.4 (CH₃) |
Conclusion
The ¹H and ¹³C NMR spectral data presented in this application note provide a valuable reference for the characterization of thieno[2,3-c]pyridine derivatives. The detailed protocols for sample preparation and data acquisition are intended to ensure the generation of high-quality and consistent results. By following these guidelines and utilizing the provided reference data, researchers can confidently elucidate and confirm the structures of novel thieno[2,3-c]pyridine compounds, thereby accelerating research and development in their respective fields.
References
Application Notes and Protocols for High-Throughput Screening of Thieno[2,3-c]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Its derivatives have shown promise as inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics in areas such as oncology, inflammation, and autoimmune diseases.[1][2][3] High-throughput screening (HTS) plays a pivotal role in identifying lead compounds from large chemical libraries. This document provides detailed application notes and protocols for HTS assays relevant to the screening of thieno[2,3-c]pyridine libraries against key biological targets.
Key Biological Targets for Thieno[2,3-c]pyridine Libraries
Based on existing research, several protein kinases have been identified as potential targets for thieno[2,3-c]pyridine compounds, including:
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A critical mediator in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, IRAK4 is a key target for inflammatory and autoimmune diseases.[4][5][6][7]
-
Receptor-Interacting Protein Kinase 1 (RIPK1): A crucial regulator of inflammation and programmed cell death (necroptosis), RIPK1 is a therapeutic target for inflammatory disorders and neurodegenerative diseases.[8][9][10][11]
-
Cancer Osaka Thyroid (COT) Kinase (MAP3K8): Involved in the MAPK signaling pathway, COT kinase is a target for cancer therapy.[1]
-
Heat Shock Protein 90 (Hsp90): A molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer cell proliferation and survival.[12][13][14]
-
Proto-oncogene tyrosine-protein kinase (c-Src): A non-receptor tyrosine kinase involved in cancer development and progression.[2]
High-Throughput Screening Assays: Protocols and Data
This section details protocols for established HTS assays suitable for screening thieno[2,3-c]pyridine libraries against the aforementioned targets.
Biochemical Kinase Assays
Biochemical assays directly measure the enzymatic activity of a purified kinase and are ideal for primary HTS campaigns to identify direct inhibitors.
This is a universal, fluorescence-based assay that measures the ADP produced during the kinase reaction.[4][8]
Experimental Protocol:
-
Compound Plating: Dispense 10 µL of thieno[2,3-c]pyridine library compounds at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM) and controls (positive and negative) into a 384-well plate.
-
Enzyme/Substrate Preparation: Prepare a solution containing the purified kinase (e.g., 7.5 nM IRAK4 or 0.12 µM RIPK1) and its substrate (e.g., 0.1 µg/µL MBP for IRAK4) in the appropriate kinase buffer.[4][8]
-
Kinase Reaction Initiation: Add 10 µL of the enzyme/substrate mix to each well of the compound plate.
-
ATP Addition: Initiate the kinase reaction by adding 10 µL of ATP solution (e.g., 10 µM for IRAK4, 50 µM for RIPK1).[4][8]
-
Incubation: Incubate the reaction plate at room temperature for 60-90 minutes.[4][6]
-
Detection: Add 20 µL of the Transcreener® ADP² Detection Mix, which contains an ADP antibody and a fluorescent tracer.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for active compounds.
Quantitative Data Summary:
| Target | Compound Type | Assay Format | Key Parameters | IC50 Range | Reference |
| IRAK4 | Thieno[2,3-c]pyridine Analogs | Transcreener® ADP² FP | 7.5 nM IRAK4, 10 µM ATP | Nanomolar to Micromolar | [4][6] |
| RIPK1 | Thieno[2,3-c]pyridine Analogs | Transcreener® ADP² FP | 0.12 µM RIPK1, 50 µM ATP | Nanomolar to Micromolar | [8] |
Experimental Workflow Diagram:
Caption: High-throughput screening workflow for biochemical kinase assays.
This is a luminescence-based assay that measures the amount of ADP produced, which is proportional to kinase activity.[7][15]
Experimental Protocol:
-
Compound Plating: As described for the Transcreener® assay.
-
Kinase Reaction: Prepare a reaction mix containing the kinase, substrate, and test compounds. Initiate the reaction by adding ATP.
-
Incubation: Incubate at 30°C for a specified time (e.g., 120 minutes).[11]
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine IC50 values.
IRAK4 Signaling Pathway Diagram:
Caption: Simplified IRAK4 signaling pathway.
Cell-Based Assays
Cell-based assays measure the effect of compounds on cellular functions and are crucial for validating hits from primary screens in a more physiologically relevant context.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF7, T47D, HSC3, RKO) in 96-well plates at an appropriate density and allow them to adhere overnight.[12][14]
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-c]pyridine library compounds for 48-72 hours.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Quantitative Data Summary for Hsp90 Inhibitor Screening:
| Cell Line | Compound | IC50 (µM) | Reference |
| HSC3 | Compound 6i | 10.8 | [12][16] |
| T47D | Compound 6i | 11.7 | [12][16] |
| RKO | Compound 6i | 12.4 | [12][16] |
Hsp90 Inhibition Logic Diagram:
Caption: Mechanism of action for Hsp90 inhibitors.
This assay assesses the ability of compounds to block IRAK4-mediated downstream signaling in a cellular context by measuring the production of pro-inflammatory cytokines.[7]
Experimental Protocol:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).[7]
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the thieno[2,3-c]pyridine library compounds.
-
TLR Agonist Stimulation: Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8, to activate the IRAK4 signaling pathway.[7]
-
Incubation: Incubate the cells for a specified time to allow for cytokine production.
-
Cytokine Measurement: Collect the cell supernatant and measure the concentration of a downstream cytokine (e.g., TNF-α or IL-6) using an ELISA or a bead-based immunoassay.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production and determine the IC50 values.
RIPK1 Signaling in Necroptosis Diagram:
Caption: Simplified RIPK1 signaling in necroptosis.
Conclusion
The thieno[2,3-c]pyridine scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. The HTS assays and protocols outlined in this document provide a robust framework for screening thieno[2,3-c]pyridine libraries against a range of therapeutically relevant targets. A combination of biochemical and cell-based assays is recommended for a comprehensive screening campaign to identify and validate potent and selective lead compounds for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. benchchem.com [benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-]pyridine Derivatives as Hsp90 Inhibitors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thieno[2,3-c]pyridine-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thieno[2,3-c]pyridine-2-carboxylic acid. Our aim is to help you improve yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing the Thieno[2,3-c]pyridine core structure?
A1: There are two primary strategies for constructing the Thieno[2,3-c]pyridine skeleton. The first involves building the pyridine ring onto a pre-existing thiophene derivative. The second strategy is to form the thiophene ring from a substituted pyridine precursor.[1] A notable metal-free approach involves a three-step synthesis starting from 2-acetylthiophene, which proceeds through a one-pot triazolization, a modified Pomeranz-Fritsch reaction, and finally an acid-mediated denitrogenative transformation to yield the Thieno[2,3-c]pyridine core.[1][2]
Q2: I am experiencing low yields in my synthesis. What are the general parameters I should optimize?
A2: Low yields can often be attributed to suboptimal reaction conditions. Key parameters to investigate for optimization include:
-
Catalyst: The choice and loading of the catalyst can significantly impact reaction efficiency.
-
Solvent: The polarity and boiling point of the solvent can influence reaction rates and equilibria.
-
Temperature: Reaction temperature affects the rate of both the desired reaction and potential side reactions.
-
Reaction Time: Insufficient or excessive reaction times can lead to incomplete conversion or product degradation.
One study on a related denitrogenative transformation to form Thieno[2,3-c]pyridine derivatives found that careful optimization of the acid catalyst and reaction temperature was crucial for achieving good yields.[2]
Q3: How can I synthesize the target molecule, this compound?
A3: A common and effective method involves the synthesis of a carboxylate ester precursor, such as methyl or ethyl Thieno[2,3-c]pyridine-2-carboxylate, followed by hydrolysis to the carboxylic acid. This approach allows for easier purification of the intermediate ester.
Q4: What are the typical conditions for hydrolyzing the ester to the carboxylic acid?
A4: Basic hydrolysis is a standard method for converting the ester to the carboxylic acid. This typically involves treating the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, in a protic solvent like methanol or ethanol. The reaction is often heated to reflux to ensure complete conversion. Following hydrolysis, the reaction mixture is acidified to precipitate the carboxylic acid product. For a similar compound, benzo[b]thieno[2,3-c]pyridine-3-carboxylic acid methyl ester, hydrolysis with 1N sodium hydroxide in methanol followed by acidification yielded the carboxylic acid in 88% yield.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on a synthetic route involving the formation and hydrolysis of an ester intermediate.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low yield of the Thieno[2,3-c]pyridine-2-carboxylate ester | Incomplete reaction during the cyclization step. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Gradually increase the reaction temperature, monitoring for any signs of product decomposition.- Screen different catalysts or bases that are reported for similar cyclization reactions. |
| Formation of side products. | - Analyze the crude reaction mixture by LC-MS or NMR to identify the major byproducts. This can provide insight into the competing reaction pathways.- Adjust the stoichiometry of the reactants. For instance, using a slight excess of one reactant might favor the desired reaction. | |
| Incomplete hydrolysis of the ester | Insufficient base or reaction time. | - Increase the equivalents of the base (e.g., from 1.5 to 3 equivalents).- Extend the reaction time and monitor the disappearance of the starting ester by TLC or LC-MS.- Consider using a stronger base, such as potassium hydroxide, if sodium hydroxide is not effective. |
| Poor solubility of the ester in the reaction medium. | - Add a co-solvent, such as tetrahydrofuran (THF), to improve the solubility of the starting material. | |
| Product "oils out" instead of crystallizing during purification | The presence of impurities is lowering the melting point of the product. | - Attempt to purify the crude product by column chromatography before recrystallization.- Try a different recrystallization solvent system. A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be effective. |
| The boiling point of the recrystallization solvent is too high. | - Choose a solvent with a lower boiling point.- Add a small amount of a "poorer" solvent to the hot solution to decrease the solubility and induce crystallization upon cooling. | |
| Difficulty in isolating the carboxylic acid after hydrolysis | The product is partially soluble in the acidic aqueous layer. | - After acidification, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).- Saturate the aqueous layer with sodium chloride (salting out) to decrease the solubility of the organic product. |
Experimental Protocols
Synthesis of Methyl Thieno[2,3-c]pyridine-2-carboxylate (Hypothetical Protocol based on related syntheses)
This protocol is a generalized procedure based on common organic synthesis techniques for related heterocyclic systems. Optimization will be necessary.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate starting materials for the cyclization reaction (e.g., a substituted pyridine and a thiophene precursor).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, DMF) and the chosen catalyst (e.g., a base like sodium ethoxide or an acid catalyst).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Hydrolysis of Methyl Thieno[2,3-c]pyridine-2-carboxylate
This protocol is adapted from the hydrolysis of a similar compound.[3]
-
Dissolution: Dissolve methyl Thieno[2,3-c]pyridine-2-carboxylate in methanol.
-
Base Addition: Add an aqueous solution of 1N sodium hydroxide (approximately 1.5-2 equivalents).
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Reaction: Heat the mixture to reflux for 30 minutes to 2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature and then place it in a refrigerator to facilitate the precipitation of the sodium salt of the carboxylic acid.
-
Isolation of Salt: Collect the precipitated crystals by filtration.
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Acidification: Suspend the collected crystals in water and adjust the pH to 2-3 with 1N hydrochloric acid.
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Final Product Isolation: Stir the acidic suspension at room temperature to ensure complete protonation. Collect the precipitated this compound by filtration, wash with water, and dry.
Data Presentation
The following table summarizes yield data for the synthesis of Thieno[2,3-c]pyridine ester derivatives from a metal-free denitrogenative transformation reaction, which can serve as a benchmark for yield expectations in related syntheses.[1]
| Entry | Carboxylic Acid (Solvent) | Time (h) | Yield (%) |
| 1 | Acetic acid | 1 | 75 |
| 2 | Propionic acid | 1 | 81 |
| 3 | Butyric acid | 1 | 78 |
| 4 | Isobutyric acid | 3 | 72 |
| 5 | Pivalic acid | 3 | 65 |
Visualizations
General Workflow for this compound Synthesis
Caption: General synthetic workflow from starting materials to the final carboxylic acid.
Troubleshooting Logic for Low Yield in Ester Synthesis
Caption: A logical approach to troubleshooting low yields in the ester synthesis step.
References
Technical Support Center: Overcoming Solubility Challenges with Thieno[2,3-c]pyridine-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues associated with Thieno[2,3-c]pyridine-2-carboxylic acid. The following information is curated to assist in the successful design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a heterocyclic organic compound with a molecular formula of C₈H₅NO₂S and a molecular weight of approximately 179.20 g/mol .[1] Its rigid, planar structure contributes to strong intermolecular interactions within the crystal lattice, making it poorly soluble in aqueous solutions. This low aqueous solubility can be a significant hurdle in various experimental settings, particularly in biological assays and preclinical studies, potentially impacting data quality and reproducibility. The broader class of thienopyridines is known for its low water solubility, which often presents a major obstacle to their clinical application.[2]
Q2: What are the initial steps to take when dissolving this compound?
The initial approach to dissolving this compound should involve selecting an appropriate solvent. For non-aqueous applications, polar aprotic solvents are often a good starting point. For aqueous-based assays, creating a concentrated stock solution in an organic solvent followed by dilution into the aqueous medium is the standard procedure.
Q3: Which organic solvents are recommended for creating a stock solution?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving many poorly soluble organic compounds, including those similar to this compound.[3] Other potential organic solvents include dimethylformamide (DMF) and ethanol. The choice of solvent will depend on the specific requirements and constraints of your experiment, including potential toxicity to biological systems.
Q4: How does pH influence the aqueous solubility of this compound?
As a carboxylic acid, the solubility of this compound in aqueous solutions is highly dependent on pH. In acidic to neutral solutions, the carboxylic acid group will be protonated (-COOH), rendering the molecule less polar and thus less soluble in water. By increasing the pH to a basic level (typically above its pKa), the carboxylic acid group will deprotonate to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water.
Q5: Are there other methods to improve the aqueous solubility of this compound?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like thienopyridines. These include the use of:
-
Co-solvents: Adding a water-miscible organic solvent to the aqueous medium can increase the solubility of hydrophobic compounds.
-
Excipients: The use of solubilizing agents such as cyclodextrins has been shown to be effective for other thienopyridine derivatives.[2]
-
Salt Formation: While related to pH adjustment, preparing a stable salt of the compound can be a viable strategy for formulation.
Troubleshooting Guides
Issue 1: The compound is not dissolving in DMSO.
-
Possible Cause: The compound may require more energy to overcome its crystal lattice energy. The DMSO may have absorbed water, reducing its solvating power for nonpolar compounds.
-
Troubleshooting Steps:
-
Increase Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Gentle Heating: Warm the solution to 37-50°C in a water bath for a few minutes. Avoid excessive heat to prevent compound degradation.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes to break up any aggregates.
-
Use Anhydrous DMSO: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO.
-
Issue 2: The compound precipitates out of solution when diluted into aqueous buffer/media.
-
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit. The pH of the final solution may not be optimal for solubility.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Reduce the final concentration of the compound in your assay.
-
Adjust the pH of the Aqueous Medium: If your experimental conditions allow, increase the pH of the buffer or media to deprotonate the carboxylic acid and increase its solubility. A pH above the compound's pKa is recommended.
-
Use a Co-solvent System: Prepare the final solution with a small percentage of the organic stock solvent (e.g., 0.1-1% DMSO). Ensure this concentration is not toxic to your experimental system.
-
Incorporate a Solubilizing Agent: Consider the use of excipients like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous medium.
-
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Notes |
| Water (pH 7) | Very Low | Expected to be in the low µg/mL range based on similar thienopyridine structures.[2] |
| DMSO | High | A common solvent for preparing concentrated stock solutions of poorly soluble compounds. |
| DMF | High | Similar to DMSO, a good alternative for stock solution preparation. |
| Ethanol | Moderate | May require heating or sonication to achieve higher concentrations. |
| Aqueous Buffer (pH > 8) | Moderate to High | Solubility is expected to increase significantly due to the formation of the carboxylate salt. |
Disclaimer: The solubility values in this table are predictions based on the chemical structure and data from similar compounds. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 179.20 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh the Compound: Carefully weigh out 1.792 mg of this compound and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the Compound: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is fully dissolved. A clear solution should be obtained.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes or place it in a sonicator bath for a similar duration. Vortex again.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: pH-dependent solubility of a carboxylic acid.
References
Optimization of reaction conditions for thienopyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thienopyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for thienopyridines?
A1: The most prevalent and versatile methods for synthesizing the thienopyridine scaffold include the Gewald reaction, the Friedländer annulation, and variations of multicomponent reactions.[1][2][3][4][5] The choice of route often depends on the desired substitution pattern on the final molecule.
Q2: I am getting a low yield in my Gewald reaction. What are the potential causes and solutions?
A2: Low yields in the Gewald reaction can stem from several factors. The reaction is a multi-component condensation involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[2][6] Key parameters to investigate include the reactivity of the carbonyl compound, the choice of base, reaction temperature, and solvent. In some cases, a two-step procedure, where the Knoevenagel condensation product is first isolated, can improve the yield.[7] Microwave irradiation has also been reported to improve yields and reduce reaction times.[2][6]
Q3: I am observing the formation of significant side products in my Friedländer synthesis of thienopyridines. How can I improve the selectivity?
A3: The Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can sometimes lead to side products due to self-condensation of the carbonyl compounds or alternative cyclization pathways.[3][8][9][10] Optimizing the catalyst (both acid and base catalysts can be used), temperature, and reaction time is crucial.[9][10] For instance, using a milder base or a Lewis acid catalyst can enhance regioselectivity.
Q4: How can I improve the purification of my final thienopyridine product?
A4: Purification challenges often arise from the presence of unreacted starting materials, catalysts, and side products. Standard chromatographic techniques such as column chromatography are commonly employed. The choice of solvent system for chromatography is critical and should be optimized based on the polarity of the target compound and impurities, as determined by thin-layer chromatography (TLC). Recrystallization can also be an effective purification method if a suitable solvent is found.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the catalyst is fresh and of the correct stoichiometry. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Some syntheses require high temperatures (e.g., 150-220°C).[10] | |
| Inappropriate solvent | The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Common solvents include ethanol, DMF, and toluene. | |
| Poor quality of starting materials | Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). | |
| Multiple Products Observed on TLC | Non-specific reaction | Optimize the reaction temperature and time. Lowering the temperature may increase selectivity. |
| Competing side reactions | Re-evaluate the choice of catalyst and base. A less reactive base or a different catalyst might favor the desired reaction pathway. | |
| Decomposition of product | If the product is unstable under the reaction conditions, consider reducing the reaction time or temperature. | |
| Difficulty in Isolating the Product | Product is highly soluble in the work-up solvent | Modify the work-up procedure, for example, by using a different extraction solvent or by employing precipitation techniques. |
| Product forms an emulsion during extraction | Add brine or a small amount of a different organic solvent to break the emulsion. | |
| Inconsistent Results | Variations in reaction setup | Ensure consistent stirring speed, heating, and inert atmosphere (if required) across all experiments. |
| Moisture in reagents or solvents | Use anhydrous solvents and dry reagents, especially for moisture-sensitive reactions. |
Optimization of Reaction Conditions: Data Summary
The following tables summarize quantitative data from various studies on the optimization of thienopyridine synthesis.
Table 1: Effect of Catalyst on the Yield of Thieno[2,3-b]pyridines via Friedländer Annulation
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 80 | 12 | 45 |
| 2 | Piperidine (20) | Ethanol | 80 | 6 | 78 |
| 3 | p-TsOH (10) | Toluene | 110 | 8 | 85 |
| 4 | Iodine (15) | Solvent-free | 120 | 2 | 92 |
| 5 | Nd(NO₃)₃·6H₂O (10) | Ethanol | 80 | 4 | 95 |
This table is a representative summary based on typical findings in the literature; actual results may vary.[9]
Table 2: Influence of Base and Solvent on Gewald Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Ethanol | 70 | 2 | 90 |
| 2 | Triethylamine | DMF | 60 | 4 | 85 |
| 3 | Piperidine | Methanol | 65 | 3 | 88 |
| 4 | K₂CO₃ | Acetonitrile | 80 | 5 | 75 |
This table is a representative summary based on typical findings in the literature; actual results may vary.[1][11]
Experimental Protocols
Protocol 1: Gewald Synthesis of 2-Aminothiophenes
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To a solution of the ketone or aldehyde (10 mmol) and the α-cyanoester (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol).
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Add a base, such as morpholine or triethylamine (15 mmol), dropwise to the mixture.
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Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress by TLC.[11]
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-cold water and stir.
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Collect the precipitated solid by filtration, wash with water, and dry.
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Purify the crude product by recrystallization or column chromatography.
Protocol 2: Friedländer Annulation for Thienopyridine Synthesis
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In a round-bottom flask, combine the 2-aminothiophene-3-carbaldehyde (or ketone) (5 mmol) and the active methylene compound (e.g., a ketone or ester) (5.5 mmol).
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Add a solvent such as ethanol or toluene (20 mL) and the chosen catalyst (e.g., piperidine, p-TsOH).
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Reflux the mixture for the time determined by reaction monitoring (typically 2-12 hours).[9][10]
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visual Guides
Caption: A general troubleshooting workflow for thienopyridine synthesis.
Caption: Key steps in the Gewald reaction mechanism.
Caption: Decision tree for selecting a synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thieno[2,3-c]pyridine-2-carboxylic Acid Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Thieno[2,3-c]pyridine-2-carboxylic acid and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound analogs?
A1: The primary purification techniques for this class of compounds are recrystallization and column chromatography over silica gel.[1][2] The choice between these methods depends on the nature and quantity of the impurities.
Q2: My this compound analog appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A2: Pyridine derivatives can be sensitive to the acidic nature of standard silica gel, which may lead to degradation.[3] To mitigate this, consider using silica gel that has been deactivated with a base, such as triethylamine.[3] Alternatively, using a different stationary phase like neutral or basic alumina can be a viable solution.[3]
Q3: I'm observing significant peak tailing during column chromatography. What is causing this and how can it be resolved?
A3: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[3] This is often due to strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[3] Adding a small amount of a competing base, like 0.1-1% triethylamine, to your eluent system can help minimize this effect.[3]
Q4: What are some potential impurities I should be aware of during the purification of this compound analogs?
A4: Potential impurities can include unreacted starting materials, reagents from the synthesis (e.g., organometallic catalysts), and side-products from incomplete reactions.[4] For instance, if the carboxylic acid is generated via the hydrolysis of an ester, the corresponding ester could be a major impurity.[4]
Q5: How can I assess the purity of my final product?
A5: The purity of your this compound analog can be determined using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Melting point analysis can also provide a good indication of purity.[4]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of forming crystals. | The boiling point of the solvent is too high, the solution is supersaturated, or impurities are lowering the melting point.[4] | Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution to decrease solubility.[4] |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent's polarity may be too low.[4] | Try a more polar solvent. Alternatively, use a solvent mixture by dissolving the compound in a "good" solvent and then adding a "poor" solvent dropwise until the solution becomes turbid, then heat to redissolve and cool slowly.[4] |
| Poor recovery of the purified product. | The compound may be too soluble in the chosen solvent, or too much solvent was used. | Cool the solution in an ice bath to maximize crystal formation. Reduce the volume of the solvent. |
| Colored impurities remain in the final crystals. | The impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The chosen eluent system is not optimal. | Use Thin-Layer Chromatography (TLC) to determine a more effective solvent system. An ideal system will give your target compound an Rf value between 0.2 and 0.4.[3] |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[3] |
| Cracks appear in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[3] |
Experimental Protocols
Protocol 1: Recrystallization of a this compound Analog
This protocol is a general guideline and may require optimization for specific analogs.
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Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold. Ethanol is often a good starting point.[2]
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Dissolution: In a flask, add the crude this compound analog and the minimum amount of the chosen hot solvent to fully dissolve the compound.
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Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and keep the solution hot for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, you can further cool the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography of a this compound Analog
This protocol is a general procedure and should be adapted based on TLC analysis.
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Solvent System Selection: Use TLC to determine an appropriate eluent system. A good starting point for many thienopyridine derivatives is a mixture of hexanes and ethyl acetate.[1] For carboxylic acid analogs, adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and prevent streaking.
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Column Packing:
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Insert a cotton or glass wool plug at the bottom of a glass chromatography column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Add another layer of sand on top of the packed silica gel.
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Wash the column with the initial mobile phase, ensuring the solvent level never drops below the top layer of sand.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel.
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Allow the sample to absorb completely onto the silica.
-
-
Elution:
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Begin eluting with the predetermined mobile phase, starting with a lower polarity and gradually increasing it if necessary.
-
Collect fractions in separate test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
-
Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound analog.
-
Visualizations
Caption: General purification workflow for this compound analogs.
Caption: Troubleshooting logic for purification of this compound analogs.
References
Common side reactions in the synthesis of thieno[2,3-c]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thieno[2,3-c]pyridines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of thieno[2,3-c]pyridines, categorized by the synthetic method.
Method 1: Gewald Reaction for Tetrahydrothieno[2,3-c]pyridines
The Gewald reaction is a multicomponent reaction used to synthesize 2-aminothiophenes, which are key precursors for certain thieno[2,3-c]pyridines. A common application is the reaction of an N-substituted 4-piperidone with a cyano-active methylene compound and elemental sulfur.
Problem 1: Low or No Yield of the Desired 2-Aminotetrahydrothieno[2,3-c]pyridine
Possible Causes & Solutions:
-
Cause: Inefficient Knoevenagel condensation, the initial step between the piperidone and the active methylene nitrile.
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Solution: Ensure anhydrous conditions and use an appropriate base catalyst. Morpholine or triethylamine are commonly used. The choice of solvent can also be critical; polar aprotic solvents like DMF or ethanol are often effective.
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Cause: Dimerization of the α,β-unsaturated nitrile intermediate. This is a known side reaction in the Gewald process.[1]
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Solution: Dimerization can sometimes be minimized by carefully controlling the reaction temperature and the rate of addition of the reagents. Under certain conditions, the dimer can potentially be converted to the desired product, so adjusting reaction time and temperature may be beneficial.[1]
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Cause: Poor quality of elemental sulfur or improper activation.
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Solution: Use finely powdered, high-purity sulfur. Ensure the reaction temperature is sufficient to facilitate the reaction with sulfur, typically refluxing in a suitable solvent.
Problem 2: Formation of an Unexpected Dimeric Byproduct
Possible Cause & Solution:
-
Cause: The α,β-unsaturated nitrile intermediate, formed from the Knoevenagel-Cope condensation, can undergo a Michael addition with another molecule of the intermediate, followed by a Thorpe cyclization to form a dimeric hexa-1,3-diene derivative.[1] This is a significant competing reaction pathway.[1]
-
Solution: The yield of the dimer is highly dependent on reaction conditions.[1] To favor the formation of the desired 2-aminothiophene, it is crucial to optimize the base, solvent, and temperature. In some instances, the dimer might be the major product.[1] A "redesigned" Gewald procedure might be necessary if the dimer is the consistently favored product.[1]
Problem 3: Hydrolysis of the Nitrile Group
Possible Cause & Solution:
-
Cause: The presence of water and acidic or basic conditions during the reaction or work-up can lead to the hydrolysis of the nitrile group to an amide or a carboxylic acid.[2][3][4][5][6]
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Solution: Ensure all reagents and solvents are anhydrous. If hydrolysis occurs during work-up, minimize the exposure to acidic or basic aqueous solutions and consider alternative purification methods that do not involve significant contact with water.
Method 2: Pomeranz-Fritsch-type Cyclization for Thieno[2,3-c]pyridines
This approach typically involves the condensation of a 2-thiophenecarboxaldehyde with an aminoacetaldehyde acetal, followed by an acid-catalyzed cyclization to form the thieno[2,3-c]pyridine core.
Problem 1: Incomplete Cyclization and Low Yield of Thieno[2,3-c]pyridine
Possible Causes & Solutions:
-
Cause: Insufficiently strong acid catalyst or inappropriate reaction temperature. The Pomeranz-Fritsch reaction generally requires strong acid catalysis.[7]
-
Solution: A variety of acids can be used, including concentrated sulfuric acid, polyphosphoric acid (PPA), or Lewis acids like trifluoroacetic anhydride.[7] Optimization of the acid catalyst and reaction temperature is crucial.
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Cause: The intermediate Schiff base or the subsequent benzylamine derivative is not stable under the reaction conditions.
-
Solution: A modified procedure, such as hydrogenation of the Schiff base to the more stable benzylamine before cyclization, can sometimes improve yields.
Problem 2: Formation of Isomeric Byproducts
Possible Cause & Solution:
-
Cause: If a substituted 2-thiophenecarboxaldehyde is used, the cyclization may not be completely regioselective, leading to the formation of isomeric thienopyridines.
-
Solution: The regioselectivity of the cyclization is influenced by the electronic and steric effects of the substituents on the thiophene ring. Careful selection of the starting materials and reaction conditions is necessary. In some cases, separation of the isomers by chromatography may be required.
Frequently Asked Questions (FAQs)
Q1: In the Gewald synthesis of a 2-aminotetrahydrothieno[2,3-c]pyridine, I am observing a significant amount of a high-molecular-weight byproduct. What could this be?
A1: A common side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate.[1] This occurs through a Michael addition followed by a Thorpe cyclization.[1] The formation of this dimer is competitive with the desired thiophene ring formation. To minimize this, you can try altering the reaction conditions such as temperature, base, and solvent. In some cases, the dimer can be the major product.[1]
Q2: My Pomeranz-Fritsch-type cyclization to form a thieno[2,3-c]pyridine is giving a very low yield. What are the key parameters to optimize?
A2: The success of the Pomeranz-Fritsch cyclization is highly dependent on the acid catalyst and the reaction temperature.[7] Strong acids like concentrated sulfuric acid or polyphosphoric acid are often required. The temperature needs to be high enough to promote cyclization but not so high that it leads to decomposition. It is also beneficial to ensure the purity of your starting 2-thiophenecarboxaldehyde and aminoacetaldehyde acetal.
Q3: I am using a Fiesselmann-type synthesis to construct the thiophene ring onto a pyridine precursor. What are the potential side products?
A3: A known variation of the Fiesselmann synthesis can lead to different products depending on the reaction conditions. For instance, in the absence of an alcohol, a thioacetal may be generated as a byproduct instead of the desired thiophene.[8] If a nitrile group is present instead of an ester, 3-aminothiophenes can be formed.[8] Careful control of the reagents and reaction conditions is necessary to favor the desired product.
Q4: During the work-up of my thieno[2,3-c]pyridine synthesis, which has a nitrile substituent, I am losing a significant amount of product and isolating a compound with a different IR spectrum. What might be happening?
A4: It is likely that the nitrile group is undergoing hydrolysis to an amide or a carboxylic acid, especially if you are using strongly acidic or basic aqueous conditions during your work-up.[2][3][4][5][6] To avoid this, try to perform a neutral work-up if possible, or use anhydrous solvents for extraction and purification. You can confirm the hydrolysis by checking for the characteristic C=O stretch of an amide or carboxylic acid in the IR spectrum of the byproduct.
Experimental Protocols
1. General Procedure for the Gewald Synthesis of 2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile [9]
A mixture of 1-isopropyl-4-piperidone, malononitrile, and elemental sulfur in ethanol is treated with a catalytic amount of an organic base such as morpholine or triethylamine. The mixture is then heated at reflux for several hours. After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent like ethanol.
2. General Procedure for the Pomeranz-Fritsch Synthesis of Thieno[2,3-c]pyridine [10]
A 2-thiophenecarboxaldehyde is condensed with aminoacetaldehyde dimethyl acetal to form the corresponding Schiff base. This intermediate can be isolated or used directly. The Schiff base is then treated with a strong acid, such as polyphosphoric acid or concentrated sulfuric acid, and heated to induce cyclization. After the reaction is complete, the mixture is carefully quenched with ice and neutralized with a base. The product is then extracted with an organic solvent, and the solvent is evaporated. The crude product can be purified by chromatography or distillation under reduced pressure.
Quantitative Data
| Reaction Type | Starting Materials | Product | Byproduct(s) | Conditions | Yield of Product | Yield of Byproduct(s) | Reference |
| Gewald Reaction | 1-isopropyl-4-piperidone, malononitrile, sulfur | 2-Amino-3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | Dimer of α,β-unsaturated nitrile | Ethanol, morpholine (cat.), reflux | 85% | Not specified | [9] |
| Triazole-mediated Synthesis | Fused 1,2,3-triazole | 7-(butoxymethyl)thieno[2,3-c]pyridine | - | 1,2-DCE, TfOH, 80 °C, 24h | 72% | - | [11][12] |
| Triazole-mediated Synthesis | Fused 1,2,3-triazole | 7-(butoxymethyl)thieno[2,3-c]pyridine | - | Toluene, PTSA, 110 °C, 24h | 2% | - | [11][12] |
Visualizations
Signaling Pathways and Experimental Workflows
Logical Workflow for Troubleshooting Low Yield in Thieno[2,3-c]pyridine Synthesis
Caption: A flowchart for troubleshooting low yields in thieno[2,3-c]pyridine synthesis.
Reaction Pathway for Gewald Synthesis and a Common Side Reaction
Caption: The reaction pathway of the Gewald synthesis and the competing dimerization side reaction.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 6. byjus.com [byjus.com]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
Troubleshooting unexpected results in thienopyridine functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of thienopyridines. Designed for researchers, scientists, and drug development professionals, this resource offers practical solutions and detailed protocols to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed cross-coupling reactions with thienopyridine substrates often problematic?
A1: The primary challenge stems from the Lewis basic nitrogen atom in the pyridine ring of the thienopyridine scaffold. This nitrogen can coordinate strongly with the palladium catalyst, leading to the formation of stable, inactive complexes. This process, often called catalyst poisoning, can halt the catalytic cycle and significantly reduce reaction efficiency.[1]
Q2: What are the main causes of low yields in Suzuki-Miyaura coupling reactions involving thienopyridines?
A2: Low yields in Suzuki-Miyaura couplings of thienopyridines can be attributed to several factors:
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Catalyst Deactivation: As mentioned above, the pyridine nitrogen can poison the palladium catalyst.[1][2][3]
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Substrate Reactivity: Chloro-substituted thienopyridines are generally less reactive than their bromo or iodo counterparts, making oxidative addition more difficult.[2]
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Homocoupling: The self-coupling of the boronic acid or ester is a common side reaction, especially in the presence of oxygen, which can consume the starting material and reduce the yield of the desired cross-coupled product.[4][5][6]
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Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of an undesired deboronated starting material.[3][7]
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Poor Transmetalation: The transfer of the organic group from the boron atom to the palladium center can be inefficient if the reaction conditions (e.g., base, solvent) are not optimal.[1]
Q3: How can I control the regioselectivity during electrophilic aromatic substitution on a thienopyridine ring?
A3: The regioselectivity of electrophilic aromatic substitution on thienopyridines is influenced by the electronic properties of both the thiophene and pyridine rings, as well as any existing substituents. The electron-rich thiophene ring is generally more susceptible to electrophilic attack than the electron-deficient pyridine ring. The directing effects of substituents on the ring play a crucial role. Activating groups (electron-donating) typically direct incoming electrophiles to the ortho and para positions, while deactivating groups (electron-withdrawing) direct to the meta position.[8][9] To control regioselectivity, consider the inherent reactivity of the thienopyridine isomer you are working with and the directing effects of any substituents. In some cases, using a directing group or performing the reaction under kinetic or thermodynamic control can favor a specific isomer.
Troubleshooting Guides
Low or No Product Yield in Palladium-Catalyzed Cross-Coupling
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Use Bulky, Electron-Rich Ligands: Employ sterically hindered phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃. These ligands can promote the desired catalytic cycle while minimizing coordination of the pyridine nitrogen.[1] 2. Utilize a Pre-catalyst: Well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species in situ.[1] |
| Inefficient Oxidative Addition | 1. Change the Halide: If possible, switch from a chloro-substituted thienopyridine to a bromo or iodo-substituted one, as the C-Br and C-I bonds are more reactive.[1] 2. Increase Reaction Temperature: Incrementally increase the temperature by 10-20 °C, while monitoring for potential decomposition of the substrate or catalyst.[1] |
| Poor Transmetalation | 1. Screen Different Bases: Evaluate a range of bases, including K₂CO₃, Cs₂CO₃, and K₃PO₄, as the choice of base is critical for activating the boronic acid.[1][2][10] 2. Optimize the Solvent System: For boronic acids, a mixture of an organic solvent (e.g., THF, dioxane) and water is often effective.[10][11] |
| Protodeboronation of Boronic Acid | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize the source of protons. 2. Switch to a More Stable Boron Reagent: Consider using a pinacol boronate ester or a trifluoroborate salt, which are generally more resistant to protodeboronation than boronic acids.[2] |
Formation of Unexpected Byproducts
| Unexpected Product | Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of the boronic acid.[6] | 1. Thoroughly Degas the Reaction Mixture: Purge the reaction vessel and solvents with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[4][10] 2. Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas. |
| Dehalogenation of Starting Material | Catalyst Decomposition or Side Reactions: Higher temperatures can sometimes favor dehalogenation pathways. | 1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature.[1] 2. Optimize Catalyst and Ligand: A more active and stable catalyst system may outcompete the dehalogenation side reaction. |
| Formation of Isomeric Products | Lack of Regiocontrol: The reaction conditions may not be selective for the desired position of functionalization. | 1. Modify Reaction Temperature: Lowering the temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. 2. Screen Different Catalysts and Ligands: The steric and electronic properties of the catalyst and ligand can significantly influence regioselectivity.[12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of a Halogenated Thienopyridine
This is a generalized procedure and should be optimized for specific substrates.
-
Reagent Preparation:
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Solvent and Catalyst Addition:
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Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) to the flask via syringe.[3][11]
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In a separate vial, the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary) are mixed.[3] This mixture is then added to the reaction flask under a positive pressure of inert gas.
-
-
Reaction Execution:
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The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (monitored by TLC or LC-MS).[11]
-
-
Work-up and Purification:
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After completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
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The mixture is washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel.
-
Visualizing Troubleshooting Logic
The following diagrams illustrate the logical workflows for addressing common issues in thienopyridine functionalization.
Caption: A workflow for diagnosing and addressing low yields in Suzuki coupling reactions.
Caption: A decision tree for identifying and resolving issues with unexpected byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of Thieno[2,3-c]pyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of Thieno[2,3-c]pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important heterocyclic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.
Troubleshooting Guides
This section addresses common issues that may arise during the scale-up of this compound synthesis, with a focus on a modern metal-free approach.
| Problem | Potential Cause | Recommended Solution |
| Low yield in Pomeranz-Fritsch cyclization | Incomplete reaction due to insufficient acid strength or concentration. | Gradually increase the concentration of the acid catalyst (e.g., H₂SO₄) or explore alternative acidic catalysts like polyphosphoric acid (PPA). Monitor the reaction progress by TLC or LC-MS to find the optimal acid concentration and reaction time.[1][2] |
| Decomposition of the starting material or product under harsh acidic conditions. | If decomposition is observed, consider using a milder acid catalyst or lowering the reaction temperature. A stepwise addition of the acid might also help to control the reaction exotherm and minimize degradation. | |
| Formation of significant byproducts | Side reactions such as polymerization or undesired cyclization pathways. | Optimize the reaction temperature and concentration. Ensure the purity of the starting materials, as impurities can catalyze side reactions. The order of reagent addition can also influence the product distribution. |
| Incomplete denitrogenative transformation of the triazole intermediate. | Ensure the reaction is heated to the appropriate temperature for a sufficient duration to drive the nitrogen extrusion. The choice of acid can also influence the efficiency of this step.[3] | |
| Difficulty in product isolation and purification | The product may be highly soluble in the reaction mixture or form a complex matrix with byproducts. | For acidic products, pH adjustment is a key purification step. Precipitation of the carboxylic acid can be induced by acidifying the aqueous solution after a basic work-up.[4] |
| Oiling out of the product during crystallization. | This can be caused by impurities or too high a concentration. Try using a different solvent system for recrystallization, or add seed crystals to induce proper crystal formation.[5] | |
| Reaction stalls at intermediate stage | Poor solubility of intermediates at larger scales. | Increase the solvent volume or consider a co-solvent system to improve solubility. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Inefficient heat transfer in larger reactors. | Monitor the internal reaction temperature closely. Use a reactor with a larger surface area-to-volume ratio or an appropriate heating/cooling system to maintain the optimal temperature.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing the Thieno[2,3-c]pyridine core?
A1: There are two primary strategies for constructing the thieno[2,3-c]pyridine skeleton. The first involves starting with a substituted thiophene and building the pyridine ring onto it. The second approach begins with a pyridine derivative and forms the fused thiophene ring.[3] More recently, a metal-free, three-step synthesis has been developed which proceeds through a 1,2,3-triazole intermediate followed by a modified Pomeranz-Fritsch reaction and a denitrogenative transformation.[3][8]
Q2: What are the key safety considerations when scaling up this synthesis?
A2: When scaling up, it is crucial to consider the exothermic nature of certain steps, particularly the acid-catalyzed cyclization.[6] Proper temperature control and a plan for rapid cooling are essential to prevent runaway reactions. Handling of strong acids and potentially toxic intermediates requires appropriate personal protective equipment (PPE) and engineering controls. A thorough safety review of each step is recommended before proceeding with a large-scale reaction.
Q3: How can I improve the purity of my final product on a larger scale?
A3: Large-scale purification often requires moving from chromatographic methods to crystallization.[7] Developing a robust crystallization procedure is key. This involves screening different solvents and solvent mixtures to find conditions that provide good recovery and high purity. Anti-solvent crystallization can also be an effective technique. Performing a thorough work-up to remove inorganic salts and other impurities before the final crystallization is also critical.[5]
Q4: Are there any "green" chemistry considerations for this synthesis?
A4: To make the synthesis more environmentally friendly, consider using less hazardous solvents and reagents where possible. The metal-free synthesis route is advantageous in this regard as it avoids the use of heavy metal catalysts.[3] Optimizing reaction conditions to improve atom economy and reduce waste generation are also key principles of green chemistry to apply. Microwave-assisted synthesis has been explored for related Gewald reactions to reduce reaction times and energy consumption.[9]
Experimental Protocols
This section provides a detailed methodology for the synthesis of a Thieno[2,3-c]pyridine derivative, which can be adapted for the synthesis of the target carboxylic acid. This protocol is based on the metal-free synthesis route.[3]
Step 1: Synthesis of 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole
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To a solution of 2-acetylthiophene (1.0 eq) in a suitable solvent (e.g., DMSO), add sodium azide (1.5 eq) and a catalytic amount of a copper(I) catalyst (if not following a strictly metal-free variant, otherwise an appropriate organic catalyst).
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Add 2,2-dimethoxyethyl tosylate (1.2 eq).
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Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of thieno[2,3-c][1][3][10]triazolo[1,5-a]pyridine
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Dissolve the triazole from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane).
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Cool the solution to 0 °C and slowly add a strong acid catalyst (e.g., trifluoroacetic acid or sulfuric acid).
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the completion of the cyclization.
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Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.
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Extract the product with an organic solvent, wash with brine, dry, and concentrate.
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The crude product may be used directly in the next step or purified by chromatography.
Step 3: Synthesis of Thieno[2,3-c]pyridine derivatives via denitrogenation
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Dissolve the fused triazole from Step 2 in a suitable high-boiling solvent (e.g., toluene or xylenes).
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Heat the solution to reflux (typically 100-140 °C) for 1-3 hours. The reaction progress can be monitored by the evolution of nitrogen gas.
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Cool the reaction mixture and remove the solvent under reduced pressure.
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The resulting crude product can be purified by crystallization or column chromatography to yield the thieno[2,3-c]pyridine core.
To obtain the desired this compound, the starting thiophene derivative in Step 1 would need to be appropriately substituted with a precursor to the carboxylic acid group, or the carboxylic acid group could be introduced in a subsequent step.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines[3]
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | Methanol | 100 | 1 | 85 |
| 2 | Ethanol | Ethanol | 100 | 1 | 82 |
| 3 | Propan-2-ol | Propan-2-ol | 100 | 2 | 75 |
| 4 | Acetic Acid | Acetic Acid | 100 | 1 | 92 |
| 5 | Propionic Acid | Propionic Acid | 100 | 3 | 88 |
Mandatory Visualization
Caption: Metal-free synthesis workflow for Thieno[2,3-c]pyridine derivatives.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Synthesis of thieno(2,3-b)pyridines with oxalamidic acid or an oxalamidic alkylester residues and of 4-alkoxy-pyrido(3',2':4,5)thieno(3,2-d)pyridine-2-carboxylic acid derivates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
Stability studies of Thieno[2,3-c]pyridine-2-carboxylic acid under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists investigating the stability of Thieno[2,3-c]pyridine-2-carboxylic acid under various experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the stability testing of this compound.
Q1: My sample of this compound shows unexpected degradation during storage. What are the likely causes?
A1: Unexpected degradation can stem from several factors. Consider the following:
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Oxidation: The thiophene and pyridine rings in the molecule can be susceptible to oxidation.[1][2] Exposure to air (oxygen) and certain metal ions can catalyze this process. Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) and in high-purity containers.
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Light Exposure (Photodegradation): Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation.[3] Store your samples in amber vials or protected from light to prevent photolytic degradation.
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Temperature Fluctuations: Elevated temperatures can accelerate degradation. Ensure your storage conditions are consistently maintained at the recommended temperature.
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Moisture: The presence of water can lead to hydrolysis, especially if acidic or basic impurities are present. Store the compound in a desiccated environment.
Q2: I am observing poor recovery of the parent compound after forced degradation under acidic conditions. What could be the reason?
A2: this compound, like other nitrogen-containing heterocyclic compounds, may have altered solubility or stability at different pH values.
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Precipitation: The protonated form of the pyridine nitrogen at low pH might lead to the formation of a less soluble salt, causing it to precipitate out of the solution and leading to inaccurate quantification.
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Enhanced Hydrolysis: While carboxylic acids are generally stable to hydrolysis, the overall molecule's stability might be compromised under strong acidic conditions and heat.[3]
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Troubleshooting:
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Ensure the pH of your sample is adjusted back to a neutral range before analysis to ensure complete dissolution.
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Visually inspect your samples for any precipitate before injection into an analytical instrument.
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Consider using a milder acidic condition or a shorter exposure time if extensive degradation is observed.
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Q3: My compound is showing significant degradation under oxidative stress conditions (e.g., H₂O₂). What are the potential degradation products?
A3: The thieno[2,3-c]pyridine core is susceptible to oxidation. Potential degradation products could include:
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S-oxides and Sulfones: Oxidation of the sulfur atom in the thiophene ring.[1][2]
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Ring Opening: Severe oxidation can lead to the cleavage of the thiophene or pyridine ring.
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Dimerization: Oxidative dimerization has been observed in similar thienopyridine series.[1][2]
Q4: How can I set up a robust forced degradation study for this compound?
A4: A comprehensive forced degradation study should evaluate the stability of this compound under various stress conditions as recommended by ICH guidelines.[3] This typically includes:
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Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.[3]
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Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
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Thermal Stress: Heating the solid compound at a high temperature (e.g., 70°C).
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Photostability: Exposing the solid compound and a solution of the compound to light (e.g., UV and visible light).
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | No. of Degradants | Observations |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 | 60 | |||
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 | 60 | |||
| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 | RT | |||
| Thermal (Solid) | - | 24, 48, 72 | 70 | |||
| Photolytic (Solid) | UV/Vis Light | 24, 48, 72 | RT | |||
| Photolytic (Solution) | UV/Vis Light | 24, 48, 72 | RT |
Note: This table is a template. Researchers should populate it with their experimental data.
Experimental Protocols
1. Protocol for Acid/Base Hydrolysis Study
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Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
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Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
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Incubation: Incubate the solutions at a specified temperature (e.g., 60°C).
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Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
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Neutralization: Immediately neutralize the samples (acidic samples with NaOH, basic samples with HCl) to stop the degradation reaction.
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Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating method (e.g., HPLC-UV).
2. Protocol for Oxidative Degradation Study
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Preparation of Stock Solution: Prepare a stock solution of this compound as described above.
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Stress Condition: To a known volume of the stock solution, add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
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Incubation: Keep the solution at room temperature and protected from light.
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Sampling: Withdraw aliquots at specified time intervals.
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Analysis: Analyze the samples directly or after appropriate dilution by a validated stability-indicating method.
3. Protocol for Thermal Degradation Study
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Sample Preparation: Place a known amount of solid this compound in a vial.
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Stress Condition: Keep the vial in a temperature-controlled oven at a specified temperature (e.g., 70°C).
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Sampling: At each time point, remove a vial from the oven, allow it to cool to room temperature, and prepare a solution of known concentration.
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Analysis: Analyze the prepared solution by a validated stability-indicating method.
4. Protocol for Photostability Study
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Sample Preparation:
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Solid State: Spread a thin layer of the solid compound in a shallow dish.
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Solution State: Prepare a solution of known concentration in a suitable solvent.
-
-
Stress Condition: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
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Sampling: At each time point, take a sample of the solid or an aliquot of the solution.
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Analysis: Prepare a solution of the solid sample or dilute the solution sample and analyze by a validated stability-indicating method.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
Avoiding oxidative dimerization in 3-aminothienopyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid oxidative dimerization in reactions involving 3-aminothienopyridines.
Frequently Asked Questions (FAQs)
Q1: What is oxidative dimerization in the context of 3-aminothienopyridine reactions?
A1: Oxidative dimerization is an unwanted side reaction where two molecules of a 3-aminothienopyridine derivative couple to form a larger, dimeric structure. This process is typically initiated by an oxidizing agent and involves the formation of new bonds, often leading to complex polyheterocyclic systems. For instance, the hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides results in a dimer formed through the cleavage of N–H and C(2)=C(3) bonds and the formation of three new σ-bonds.
Q2: What are the common signs that oxidative dimerization is occurring in my reaction?
A2: The formation of a significant amount of a higher molecular weight byproduct is a primary indicator. This can often be observed as a new, less polar spot on a Thin Layer Chromatography (TLC) plate. You might also notice a change in the color of your reaction mixture to a darker, often brown or black, hue, which can be a sign of aniline-like compound oxidation. In some cases, the dimer may precipitate from the reaction mixture.
Q3: Which reaction conditions are known to promote the oxidative dimerization of 3-aminothienopyridines?
A3: The use of strong oxidizing agents, such as sodium hypochlorite (commercial bleach), is a primary driver of this side reaction. The reaction is also influenced by the solvent; for example, using aqueous dioxane or a biphasic system with a phase-transfer catalyst in the presence of NaOCl has been shown to produce significant yields of the dimer.
Q4: How can I prevent or minimize oxidative dimerization?
A4: Several strategies can be employed to mitigate this unwanted side reaction:
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Choice of Oxidant: Opt for milder or more selective oxidizing agents. For example, reagents like meta-chloroperoxybenzoic acid (m-CPBA) or magnesium monoperoxyphthalate (MMPP) have been shown to favor S-oxidation over dimerization in certain 3-aminothienopyridine derivatives.
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Protecting the Amino Group: The reactive 3-amino group can be temporarily protected to prevent its participation in the dimerization. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and acetyl (Ac).
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation by atmospheric oxygen, which can sometimes contribute to dimer formation.
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pH Control: Maintaining an acidic pH can protonate the amino group, reducing its nucleophilicity and susceptibility to oxidation. However, the stability of the 3-aminothienopyridine core under acidic conditions should be considered.
-
Use of Catalysts: In some cases, catalytic systems can offer more selective oxidation pathways that avoid dimerization. For instance, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a catalyst known for mediating selective oxidations.
Troubleshooting Guides
Issue 1: A significant amount of a high molecular weight byproduct, suspected to be a dimer, is observed.
| Potential Cause | Suggested Solution |
| Harsh Oxidizing Agent (e.g., NaOCl) | Replace the oxidizing agent with a milder or more selective one. Consider using m-CPBA or MMPP, which may favor other oxidation pathways like S-oxidation. |
| Reactive Amino Group | Protect the 3-amino group with a suitable protecting group such as Boc or an acetyl group before proceeding with the oxidation step. |
| Presence of Atmospheric Oxygen | Degas your solvent and run the reaction under an inert atmosphere of nitrogen or argon. |
| Inappropriate Solvent | The choice of solvent can significantly influence the reaction pathway. For NaOCl oxidations, switching from aqueous dioxane to aqueous ethanol has been shown to alter the product distribution, though dimerization still occurs. Experiment with different solvent systems. |
Issue 2: The desired product is obtained in low yield, with a complex mixture of byproducts.
| Potential Cause | Suggested Solution |
| Multiple Reactive Sites | Besides the amino group, the thienopyridine core itself has multiple potentially reactive sites. The use of a protecting group on the 3-amino function can simplify the reaction outcome by preventing its involvement. |
| Reaction Temperature Too High | Higher temperatures can promote side reactions. Try running the reaction at a lower temperature. |
| Incorrect pH | The stability of your starting material and the selectivity of the reaction can be pH-dependent. If compatible with your reaction, consider buffering the solution or running it under mildly acidic conditions to protonate the amino group. |
Quantitative Data on Oxidative Dimerization
The following table summarizes the yields of oxidative dimerization products obtained from 3-aminothieno[2,3-b]pyridine-2-carboxamides using sodium hypochlorite as the oxidant under different conditions. This data highlights how reaction conditions can influence the extent of this side reaction.
| Substrate (3-aminothieno[2,3-b]pyridine-2-carboxamide derivative) | Oxidant | Reaction Conditions | Dimer Yield (%) | Other Products | Reference |
| N-(p-tolyl)-4,6-dimethyl | NaOCl | aq. Dioxane, rt | 55 | - | |
| N-(p-tolyl)-4,6-dimethyl | NaOCl | CH₂Cl₂/H₂O, PTC, rt | 64 | - | |
| N-(p-tolyl)-4,6-dimethyl | NaOCl | aq. EtOH, rt | 29 | Oxidation/solvolysis product (15%) | |
| N-(p-ethylphenyl)-4,6-dimethyl | m-CPBA | CH₂Cl₂, rt | 0 | S-oxide (33%) | |
| N-(p-ethylphenyl)-4,6-dimethyl | MMPP | CH₂Cl₂, rt | 0 | Sulfone (24%) |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a 3-Aminothienopyridine
This protocol is a general method for the protection of an amino group and may require optimization for specific 3-aminothienopyridine derivatives.
Materials:
-
3-Aminothienopyridine derivative
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3-aminothienopyridine derivative in THF or DCM.
-
Add a base such as triethylamine (1.2 equivalents) or a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with water or saturated NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Deprotection of an N-Boc Group
This protocol describes a standard acidic deprotection of a Boc-protected amine.
Materials:
-
N-Boc protected 3-aminothienopyridine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected 3-aminothienopyridine in DCM.
-
Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) or 4M HCl in dioxane at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete deprotection.
-
Carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the deprotected amine.
Visualizations
Caption: Reaction pathways for 3-aminothienopyridines.
Caption: Troubleshooting workflow for dimerization.
Technical Support Center: Protocols for Biological Assays with Thienopyridine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thienopyridine compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common biological assays used to assess the efficacy of thienopyridine compounds?
A1: The most common assays focus on measuring platelet inhibition, as thienopyridines are antiplatelet agents that target the P2Y12 receptor. Key assays include:
-
Light Transmission Aggregometry (LTA): Considered the gold standard for assessing platelet aggregation.[1][2]
-
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay: A highly specific method to assess P2Y12 receptor inhibition.[3][4][5]
-
VerifyNow P2Y12 Assay: A point-of-care, whole-blood assay for measuring platelet P2Y12 receptor blockade.[3][6][7]
Q2: My thienopyridine compound shows low efficacy in an in vitro assay. What are the potential causes?
A2: Thienopyridines are prodrugs, meaning they require metabolic activation to become effective.[8][9][10] If you are using an in vitro system without the necessary metabolic enzymes (like cytochrome P450s), the compound will not be converted to its active metabolite and will appear inactive.[11][12] The active metabolites are also highly reactive and unstable, which can be a challenge in experimental setups.[11][13]
Q3: We are observing high variability in our platelet aggregation assay results. What could be the reasons?
A3: High variability in platelet aggregation assays can arise from several factors:
-
Pre-analytical variables: Sample collection and handling are critical. Issues like difficult blood draws, improper anticoagulant mixing, or incorrect storage temperature can affect platelet function.[14]
-
Platelet count: Variations in platelet counts between samples can lead to inconsistent results. It is often necessary to adjust the platelet count to a standardized level.[14][15]
-
Agonist concentration: The concentration of the platelet agonist (e.g., ADP) used to induce aggregation is crucial and should be carefully optimized.[2][15]
-
Drug interactions: Concomitant medications that affect cytochrome P450 enzymes can influence the metabolic activation of thienopyridines, leading to variable responses.[8]
Q4: How do I choose the right concentration of ADP for my Light Transmission Aggregometry (LTA) assay?
A4: The optimal ADP concentration can vary depending on the specific assay conditions and the population being studied. For evaluating the effect of clopidogrel, ADP concentrations of 5-20 µM are typically used.[15] Some studies suggest that 10 µmol/L ADP may be adequate for identifying residual platelet reactivity in patients on clopidogrel.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Light Transmission Aggregometry (LTA)
| Issue | Potential Cause | Troubleshooting Steps |
| No or low platelet aggregation | Inactive thienopyridine prodrug. | Ensure the assay system includes a method for metabolic activation (e.g., incubation with liver microsomes).[11] |
| Low platelet count. | Adjust the platelet-rich plasma (PRP) to a standardized platelet count (typically 200-300 x 10⁹/L).[15] | |
| Inactive agonist. | Prepare fresh agonist solutions and verify their activity. | |
| Improper sample handling. | Follow strict protocols for blood collection, processing, and storage at room temperature.[14] | |
| High variability between replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing of reagents. |
| Variation in incubation times. | Standardize all incubation times precisely. | |
| Bubbles in the cuvette. | Ensure no bubbles are present in the cuvettes before starting the measurement. | |
| Unexpected aggregation patterns | Spontaneous platelet aggregation. | Check for spontaneous aggregation before adding the agonist.[14] This may indicate pre-activated platelets. |
| Presence of interfering substances. | Review all reagents and sample preparation steps for potential contaminants.[14] |
VASP Phosphorylation Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Low VASP phosphorylation signal | Ineffective P2Y12 inhibition. | Verify the activity of the thienopyridine's active metabolite. |
| Insufficient stimulation with PGE1. | Optimize the concentration of Prostaglandin E1 (PGE1).[3] | |
| Problems with antibody staining. | Check the expiration date and storage conditions of the fluorescently labeled antibody. Titrate the antibody to determine the optimal concentration. | |
| High background signal | Non-specific antibody binding. | Include an isotype control to assess non-specific binding. |
| Inadequate cell washing. | Ensure thorough washing of cells between staining steps. | |
| Inconsistent results | Variation in cell numbers. | Standardize the number of platelets used in each assay. |
| Time delays in processing. | Process samples promptly after collection and incubation steps. |
Quantitative Data Summary
Table 1: Pharmacodynamic Properties of Thienopyridine Compounds
| Parameter | Clopidogrel | Prasugrel | Ticlopidine |
| Time to Peak Platelet Inhibition | 3-5 days | ~1 hour | 8-11 days |
| Inhibition of Platelet Aggregation (Loading Dose) | ~42% at 4h (300mg LD) | ~90% at 4h (60mg LD) | >50% within 4 days (250mg BID) |
| Inhibition of Platelet Aggregation (Maintenance Dose) | Variable, lower than prasugrel | Consistently high | 60-70% maximum inhibition |
| ED50 (ex vivo platelet aggregation, rat model) | 3.96 mg/kg[16] | 0.50 mg/kg[16] | Not readily available |
| Data compiled from multiple sources.[13][16] |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA) with Thienopyridines
Principle: LTA measures the increase in light transmission through a platelet suspension as platelets aggregate in response to an agonist.[15] Thienopyridines inhibit this process.
Methodology:
-
Sample Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 150-200g for 10-15 minutes) at room temperature.[14]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500-2000g for 15 minutes).
-
Adjust the platelet count in the PRP to a standard concentration (e.g., 250 x 10⁹/L) using PPP.[15]
-
-
Assay Procedure:
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).[15]
-
Add the PRP to a cuvette with a magnetic stir bar.
-
Add the thienopyridine compound (or its active metabolite) or vehicle control and incubate for the desired time.
-
Add the platelet agonist, typically ADP at a final concentration of 5-20 µM, to induce aggregation.[15]
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The primary endpoint is the maximum platelet aggregation (%), which is the peak percentage of light transmission reached.
-
Protocol 2: VASP Phosphorylation Assay (Flow Cytometry)
Principle: This assay measures the phosphorylation state of VASP, a protein downstream of the P2Y12 receptor. Inhibition of the P2Y12 receptor by a thienopyridine's active metabolite leads to VASP phosphorylation.[3]
Methodology:
-
Sample Treatment:
-
Collect whole blood in citrate tubes.
-
In separate tubes, treat whole blood with:
-
Prostaglandin E1 (PGE1) alone (positive control for VASP phosphorylation).
-
PGE1 and ADP (negative control, ADP inhibits VASP phosphorylation via P2Y12).
-
The thienopyridine compound followed by PGE1 and ADP.
-
-
Incubate for 10 minutes at room temperature.[3]
-
-
Staining:
-
Fix the cells with a fixative solution (e.g., paraformaldehyde).
-
Permeabilize the platelet membrane.
-
Add a fluorescently labeled monoclonal antibody specific for phosphorylated VASP (P-VASP).
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population and measure the mean fluorescence intensity (MFI) of the P-VASP signal.
-
-
Data Analysis:
-
Calculate the Platelet Reactivity Index (PRI) using the MFI values from the control and treated samples. A lower PRI indicates greater P2Y12 inhibition.
-
Visualizations
Caption: P2Y12 receptor signaling pathway and the mechanism of action of thienopyridine active metabolites.
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
References
- 1. transmission aggregometry lta: Topics by Science.gov [science.gov]
- 2. Light transmittance aggregometry induced by different concentrations of adenosine diphosphate to monitor clopidogrel therapy: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the antiplatelet effects of prasugrel and high-dose clopidogrel as assessed by VASP-phosphorylation and light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. Dissecting the activation of thienopyridines by cytochromes P450 using a pharmacodynamic assay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A possible mechanism for the differences in efficiency and variability of active metabolite formation from thienopyridine antiplatelet agents, prasugrel and clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of Thieno[2,3-c]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Thieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence as a core structural motif in various biologically active molecules. The efficient and scalable synthesis of this key intermediate is crucial for the exploration of new chemical entities. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Thiophene Ring Annulation from a Pyridine Precursor
This approach constitutes a direct and efficient method for the construction of the thieno[2,3-c]pyridine scaffold with the desired carboxylic acid functionality at the 2-position. The synthesis commences with a substituted pyridine derivative and builds the fused thiophene ring.
A key example of this strategy involves the reaction of a 3,5-dihalopyridine-4-carboxaldehyde with methyl thioglycolate. This reaction, followed by base-mediated cyclization, directly furnishes a 4-halo-thieno[2,3-c]pyridine-2-carboxylate intermediate. Subsequent hydrolysis of the ester and dehalogenation of the 4-position yields the target molecule, this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-chloro-thieno[2,3-c]pyridine-2-carboxylate
To a solution of 3,5-dichloro-pyridine-4-carboxaldehyde (1.0 eq) in a suitable solvent such as DMF, is added methyl thioglycolate (1.1 eq). The mixture is stirred at room temperature, and then a base, for example, potassium carbonate (2.5 eq), is added portion-wise. The reaction mixture is heated to facilitate the cyclization. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
Step 2: Hydrolysis to 4-chloro-thieno[2,3-c]pyridine-2-carboxylic acid
The methyl 4-chloro-thieno[2,3-c]pyridine-2-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water. An excess of a base, such as sodium hydroxide (3.0 eq), is added, and the mixture is heated to reflux. Upon completion of the hydrolysis, the methanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.
Step 3: Dehalogenation to this compound
The 4-chloro-thieno[2,3-c]pyridine-2-carboxylic acid (1.0 eq) is dissolved in a suitable solvent, and a palladium catalyst, such as Pd/C, is added. The reaction is carried out under a hydrogen atmosphere or by using a hydrogen source like ammonium formate. Upon completion, the catalyst is filtered off, and the solvent is removed to yield the final product.
Quantitative Data
| Step | Product | Starting Material | Reagents | Conditions | Yield |
| 1 | Methyl 4-chloro-thieno[2,3-c]pyridine-2-carboxylate | 3,5-dichloro-pyridine-4-carboxaldehyde | Methyl thioglycolate, K₂CO₃, DMF | Heat | Good |
| 2 | 4-chloro-thieno[2,3-c]pyridine-2-carboxylic acid | Methyl 4-chloro-thieno[2,3-c]pyridine-2-carboxylate | NaOH, MeOH/H₂O | Reflux | Quantitative[1] |
| 3 | This compound | 4-chloro-thieno[2,3-c]pyridine-2-carboxylic acid | Pd/C, H₂ (or transfer hydrogenation) | Room Temperature | High |
Note: "Good" and "High" yields are reported in the literature abstracts; specific quantitative data requires access to the full publication.
Route 2: Lithiation and Carboxylation of the Parent Heterocycle
This alternative route involves the initial synthesis of the unsubstituted thieno[2,3-c]pyridine core, followed by a directed functionalization at the 2-position. This method is advantageous if the parent heterocycle is readily available or can be synthesized efficiently.
The synthesis of the parent thieno[2,3-c]pyridine can be achieved through various methods, including the cyclization of an N-(2-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide, as described in the patent literature.[2] Once the parent heterocycle is obtained, a directed ortho-metalation approach can be employed. This involves the use of a strong base, such as n-butyllithium, to deprotonate the 2-position of the thiophene ring, followed by quenching the resulting lithiated species with carbon dioxide to introduce the carboxylic acid group.
Experimental Protocols
Step 1: Synthesis of Thieno[2,3-c]pyridine
A common method involves the reaction of 2-thienaldehyde with aminoacetaldehyde dimethyl acetal to form the corresponding Schiff base.[2] This is then reduced, and the resulting amine is protected (e.g., as a tosylamide) and subsequently cyclized under acidic conditions to yield thieno[2,3-c]pyridine.[2]
Step 2: Lithiation and Carboxylation
Thieno[2,3-c]pyridine (1.0 eq) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, and the mixture is stirred to allow for the formation of the 2-lithiated intermediate. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature and then quenched with water. The aqueous layer is separated, washed with an organic solvent, and then acidified to precipitate the this compound. The product is collected by filtration.
Quantitative Data
| Step | Product | Starting Material | Reagents | Conditions | Yield |
| 1 | Thieno[2,3-c]pyridine | 2-Thienaldehyde & Aminoacetaldehyde dimethyl acetal | Multiple steps | Varies | Moderate to Good[2] |
| 2 | This compound | Thieno[2,3-c]pyridine | n-BuLi, CO₂, THF | -78 °C to RT | Moderate |
Note: Yields for lithiation-carboxylation reactions on heterocyclic systems can be variable and are sensitive to reaction conditions.
Comparison of Synthesis Routes
| Feature | Route 1: Thiophene Ring Annulation | Route 2: Lithiation and Carboxylation |
| Overall Strategy | Convergent; builds the thiophene ring onto a pyridine core. | Linear; functionalizes a pre-formed heterocyclic core. |
| Starting Materials | Substituted pyridine-4-carboxaldehydes. | Thieno[2,3-c]pyridine. |
| Number of Steps | Typically 3 steps from the pyridine aldehyde. | 2 steps from the parent heterocycle (synthesis of the parent heterocycle itself is multi-step). |
| Control of Regiochemistry | Excellent; the 2-carboxylate is introduced directly and selectively. | Generally good for the 2-position of thieno[2,3-c]pyridine due to the directing effect of the sulfur atom, but can be sensitive to conditions. |
| Potential Challenges | Availability of the substituted pyridine starting material; requires a dehalogenation step. | The synthesis of the parent thieno[2,3-c]pyridine can be lengthy; lithiation requires strictly anhydrous conditions and low temperatures. |
| Scalability | Potentially more scalable due to the use of more common reaction types. | Handling of organolithium reagents and cryogenic conditions can be challenging on a large scale. |
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 (Thiophene Ring Annulation) is a highly attractive option due to its directness and excellent control of regiochemistry, leading to the desired 2-carboxylic acid precursor in a single cyclization step. While it may require a final dehalogenation step, the overall sequence is robust and likely amenable to scale-up.
Route 2 (Lithiation and Carboxylation) provides a more classical organometallic approach to functionalizing the heterocyclic core. Its success is contingent on an efficient synthesis of the parent thieno[2,3-c]pyridine. This route may be more suitable for smaller-scale synthesis or for the preparation of analogues where the parent heterocycle is readily available.
The choice between these two routes will ultimately depend on the specific requirements of the research, including the availability of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory. For the efficient and direct synthesis of this compound, Route 1 appears to be the more promising and strategically sound approach based on the current literature.
References
A Comparative Guide to Thieno[2,3-c]pyridine and Thieno[2,3-b]pyridine Scaffolds in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
The thienopyridine scaffold, a heterobicyclic system composed of fused thiophene and pyridine rings, has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities. Among the various isomers, thieno[2,3-c]pyridine and thieno[2,3-b]pyridine have garnered significant attention as core structures in the design of novel anticancer agents. Their distinct electronic and steric properties, arising from the different fusion patterns of the thiophene and pyridine rings, lead to differential interactions with biological targets and, consequently, diverse pharmacological profiles. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid researchers in the strategic design of next-generation anticancer therapeutics.
Physicochemical Properties
A foundational understanding of the physicochemical properties of the parent scaffolds is crucial for predicting their behavior in biological systems.
| Property | Thieno[2,3-c]pyridine | Thieno[2,3-b]pyridine |
| Molecular Formula | C₇H₅NS | C₇H₅NS |
| Molecular Weight | 135.19 g/mol | 135.19 g/mol |
| LogP (calculated) | 1.9 | 2.2 |
Anticancer Activity: A Comparative Overview
While direct head-to-head comparative studies of thieno[2,3-c]pyridine and thieno[2,3-b]pyridine derivatives in the same experimental setting are limited, the existing literature provides valuable insights into their individual potential as anticancer scaffolds. The following sections and tables summarize the reported in vitro activities of derivatives of each scaffold against various cancer cell lines.
Disclaimer: The data presented below is collated from different studies. Direct comparison of IC₅₀ values should be made with caution due to potential variations in experimental conditions, including cell lines, assay protocols, and compound purity.
Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors
Derivatives of the thieno[2,3-c]pyridine scaffold have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins.[1][2][3] Inhibition of Hsp90 leads to the degradation of its client proteins, thereby disrupting multiple signaling pathways essential for cancer cell survival and proliferation.
| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |
| 6a | HSC3 | Head and Neck Cancer | 14.5 | [1][2] |
| RKO | Colorectal Cancer | 24.4 | [1][2] | |
| 6i | HSC3 | Head and Neck Cancer | 10.8 | [1][2][3] |
| T47D | Breast Cancer | 11.7 | [1][2][3] | |
| RKO | Colorectal Cancer | 12.4 | [1][2][3] | |
| MCF7 | Breast Cancer | 16.4 | [1][2] | |
| Benzothieno[2,3-c]pyridine 5c | PC-3 | Prostate Cancer | 2.08 | [4] |
Note: Compounds 6a and 6i are derivatives of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate.[1][2]
Thieno[2,3-b]pyridine Derivatives with Diverse Anticancer Activities
The thieno[2,3-b]pyridine scaffold has been extensively explored, leading to the discovery of potent inhibitors of various targets, including Phospholipase C-γ (PLC-γ), Tyrosyl-DNA phosphodiesterase 1 (TDP1), and general anti-proliferative agents.[5][6][7][8][9][10][11]
| Compound | Target/Activity | Cancer Cell Line | Cell Line Type | IC₅₀ (nM) | Reference |
| 6c | Anti-proliferative | HCT-116 | Colon Cancer | 11 | [5] |
| MDA-MB-231 | Breast Cancer | 24 | [5] | ||
| 8c | Anti-proliferative | HCT-116 | Colon Cancer | 15 | [5] |
| MDA-MB-231 | Breast Cancer | 21 | [5] | ||
| 8d | Anti-proliferative | HCT-116 | Colon Cancer | 24 | [5] |
| MDA-MB-231 | Breast Cancer | 32 | [5] | ||
| Compound 1 | PLC-γ inhibitor | MDA-MB-231 | Breast Cancer | 2082 | [6] |
| MCF-7 | Breast Cancer | 2053 | [6] | ||
| Compound 3b | Anti-proliferative | CCRF-CEM | Leukemia | 2580 | [7] |
| CEM/ADR5000 | Leukemia (MDR) | 4486 | [7] | ||
| Compound 6j | TDP1 inhibitor | - | - | 16950 | [9] |
| Compound 7d | TDP1 inhibitor | - | - | 21920 | [9] |
Note: Compounds 6c, 8c, and 8d are 'prodrug-like' derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines.[5] Compound 1 is (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide.[6] Compound 3b is a thieno[2,3-b]pyridine derivative with a phenol moiety.[7] Compounds 6j and 7d are 3-amino-2-carboxamido-thieno[2,3-b]pyridine derivatives.[9]
Signaling Pathways and Mechanisms of Action
The anticancer effects of these thienopyridine scaffolds are attributed to their modulation of key signaling pathways involved in tumorigenesis.
Thieno[2,3-c]pyridine and the Hsp90 Chaperone Pathway
Thieno[2,3-c]pyridine derivatives have been shown to inhibit Hsp90, a critical molecular chaperone for the stability and function of a multitude of oncogenic client proteins, including receptor tyrosine kinases (e.g., EGFR, HER2), signaling kinases (e.g., RAF, AKT), and transcription factors (e.g., mutant p53). Inhibition of Hsp90 leads to the ubiquitination and proteasomal degradation of these client proteins, resulting in the simultaneous disruption of multiple cancer-promoting signaling pathways. This can lead to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis and metastasis.
Thieno[2,3-b]pyridine and the PLC-γ Signaling Pathway
Several thieno[2,3-b]pyridine derivatives have been identified as inhibitors of Phospholipase C-γ (PLC-γ), a key enzyme in signal transduction pathways initiated by receptor tyrosine kinases (RTKs). Upon activation by growth factors, RTKs phosphorylate and activate PLC-γ. Activated PLC-γ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These signaling events regulate a wide range of cellular processes, including proliferation, differentiation, and motility. Dysregulation of the PLC-γ pathway is frequently observed in cancer, contributing to tumor growth and metastasis.
Experimental Protocols
Synthesis of Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (A Thieno[2,3-c]pyridine Precursor)
This protocol is based on the Gewald reaction.
Materials:
-
Ethyl 4-oxopiperidine-1-carboxylate
-
Ethyl cyanoacetate
-
Sulfur powder
-
Triethylamine
-
Ethanol
Procedure:
-
To a stirred solution of ethyl 4-oxopiperidine-1-carboxylate (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add triethylamine (1.5 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate.[1][2]
Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides
Materials:
-
4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
-
N-aryl-2-chloroacetamide
-
Potassium hydroxide (10% aqueous solution)
-
Dimethylformamide (DMF)
Procedure:
-
To a mixture of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) and 10% aqueous KOH solution (1 equivalent) in DMF, add the corresponding N-aryl-2-chloroacetamide (1 equivalent).
-
Stir the resulting mixture for 30-40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.
-
Add another portion of 10% aqueous KOH solution (1.2 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for an additional 1-2 hours.
-
Pour the reaction mixture into water and collect the precipitated product by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thienopyridine compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the thienopyridine compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
Both thieno[2,3-c]pyridine and thieno[2,3-b]pyridine scaffolds represent promising starting points for the development of novel anticancer agents. The available data suggests that they achieve their therapeutic effects through distinct mechanisms of action, with thieno[2,3-c]pyridines targeting the Hsp90 chaperone machinery and thieno[2,3-b]pyridines modulating signaling pathways such as those involving PLC-γ and TDP1. The choice of scaffold for a drug design program will depend on the desired molecular target and the specific cancer type being addressed. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of each scaffold and to guide the rational design of more potent and selective thienopyridine-based anticancer drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The effect of a thieno[2,3-b]pyridine PLC-γ inhibitor on the proliferation, morphology, migration and cell cycle of breast cancer cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-c]pyridine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various thieno[2,3-c]pyridine derivatives, with a primary focus on their anticancer properties. The information is compiled from recent studies and presented to facilitate the rational design of more potent and selective therapeutic agents.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various thieno[2,3-c]pyridine and related thienopyrimidine derivatives against a panel of human cancer cell lines.
Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of numerous client proteins, many of which are implicated in cancer progression. Inhibition of Hsp90 represents a promising strategy for cancer therapy. A series of thieno[2,3-c]pyridine derivatives have been synthesized and evaluated for their Hsp90 inhibitory and anticancer activities.[1][2][3][4]
| Compound ID | Substituents | MCF7 (% inh. @ 100 µM) | T47D (% inh. @ 100 µM) | HSC3 (IC50, µM) | RKO (IC50, µM) |
| 6a | R = 4-methylpiperazin-1-yl | - | - | 14.5 | 24.4 |
| 6i | R = thiomorpholino | 95.33 | 83.92 | 10.8 | 12.4 |
| Cisplatin | (Standard) | 97.41 | 98.20 | - | - |
Data extracted from a study on thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors.[1]
Key SAR Observations for Hsp90 Inhibitors:
-
The presence of a thiomorpholine substituent (compound 6i ) resulted in the most potent anticancer activity across multiple cell lines.[1][3]
-
Compound 6i was found to induce G2 phase arrest in the cell cycle.[1][2]
-
Both compounds 6a and 6i showed no toxicity to normal fibroblast cell lines, suggesting a favorable therapeutic window.[2]
Benzothieno[2,3-c]pyridines as CYP17 Inhibitors
Cytochrome P450 17A1 (CYP17A1) is a key enzyme in the androgen biosynthesis pathway and a validated target for the treatment of prostate cancer.
| Compound ID | R1 | R2 | PC-3 (IC50, µM) |
| 5a | H | H | >100 |
| 5b | F | H | 50.3 |
| 5c | F | CN | 2.08 |
| Abiraterone | (Standard) | 8.32 | |
| Staurosporine | (Standard) | 4.16 |
Data from a study on benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors.[5]
Key SAR Observations for CYP17 Inhibitors:
-
The introduction of a fluorine atom at the R1 position and a cyano group at the R2 position (compound 5c ) dramatically increased the anticancer activity against the PC-3 prostate cancer cell line.[5]
-
Compound 5c was found to be more potent than the standard drugs abiraterone and staurosporine against the PC-3 cell line.[5]
Thieno[2,3-d]pyrimidine Derivatives as VEGFR-2 Inhibitors
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.
| Compound ID | Substituent (Ar) | HCT-116 (IC50, µM) | HepG2 (IC50, µM) | MCF-7 (IC50, µM) | VEGFR-2 (IC50, µM) |
| 17f | 4-Chloro-3-nitrophenyl | 2.80 | 4.10 | 10.20 | 0.23 |
| 17g | 4-Fluorophenyl | 7.90 | 10.50 | 7.80 | 0.45 |
| 17i | 4-Nitrophenyl | 6.50 | 8.20 | 6.20 | 0.38 |
| Sorafenib | (Standard) | 3.10 | 5.20 | 6.80 | 0.23 |
Data from a study on thieno[2,3-d]pyrimidine-based derivatives as VEGFR-2 kinase inhibitors.[6]
Key SAR Observations for VEGFR-2 Inhibitors:
-
The presence of a 4-chloro-3-nitrophenyl group at the aryl (Ar) position (compound 17f ) resulted in the most potent VEGFR-2 inhibition and broad-spectrum anticancer activity, comparable to the standard drug sorafenib.[6]
-
Electron-withdrawing groups on the phenyl ring generally led to enhanced activity.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][4]
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF7, T47D, HSC3, RKO) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
VEGFR-2 Kinase Inhibition Assay
The ability of the compounds to inhibit the enzymatic activity of VEGFR-2 was determined using a kinase assay kit.[6]
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) 4:1 peptide), and ATP was prepared in a kinase buffer.
-
Compound Addition: The test compounds were added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate was quantified using a specific antibody and a detection reagent (e.g., a europium-labeled antibody). The signal was measured using a suitable plate reader.
-
Data Analysis: The percentage of inhibition was calculated, and the IC50 values were determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of Hsp90 Inhibition
Caption: Hsp90 inhibition by thieno[2,3-c]pyridine derivatives.
General Experimental Workflow for SAR Studies
Caption: A typical workflow for SAR studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Thieno[2,3-c]pyridine-Based Inhibitors: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in the realm of oncology. These heterocyclic compounds have demonstrated significant potential as inhibitors of key signaling molecules implicated in cancer progression. This guide provides an objective comparison of the in vitro and in vivo efficacy of thieno[2,3-c]pyridine-based inhibitors, supported by experimental data, to aid researchers in their drug discovery and development endeavors. The focus will be on two prominent targets: Cytochrome P450 17A1 (CYP17) and Heat Shock Protein 90 (Hsp90).
Targeting the Androgen Axis: CYP17 Inhibition
A series of[1]benzothieno[2,3-c]pyridine derivatives has been investigated for their potential to inhibit CYP17, a critical enzyme in the androgen biosynthesis pathway and a key target in the treatment of prostate cancer.
Quantitative Data Summary: In Vitro vs. In Vivo Efficacy of a Lead[1]Benzothieno[2,3-c]pyridine CYP17 Inhibitor (Compound 5c)
| Parameter | Assay Type | Cell Line / Model | Result | Reference Compound | Result (Reference) |
| In Vitro Efficacy | |||||
| IC50 | Cell Viability | PC-3 (Prostate Cancer) | 2.08 µM | Staurosporine | - |
| UO-31 (Renal Cancer) | - | - | - | ||
| MCF-7 (Breast Cancer) | - | - | - | ||
| GI50 | Growth Inhibition | NCI-60 Cell Line Panel | 4 nM - 37 µM | - | - |
| In Vivo Efficacy | |||||
| CYP17 Enzyme Inhibition | Enzyme Activity Assay (Mice Prostate Cancer Model) | - | 15.80 nM | Abiraterone | - |
| Testosterone Production | Plasma Testosterone Assay (Mice Prostate Cancer Model) | - | Equipotent to Abiraterone | Abiraterone | - |
Disrupting Cellular Homeostasis: Hsp90 Inhibition
Thieno[2,3-c]pyridine derivatives have also been synthesized and evaluated as inhibitors of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling.
Quantitative Data Summary: In Vitro Efficacy of Lead Thieno[2,3-c]pyridine Hsp90 Inhibitors (Compounds 6a & 6i)
| Compound ID | Target | Assay Type | Cell Line | IC50 (µM) |
| 6i | Hsp90 | Cell Viability | HSC3 (Head and Neck Cancer) | 10.8 |
| T47D (Breast Cancer) | 11.7 | |||
| RKO (Colorectal Cancer) | 12.4 | |||
| MCF7 (Breast Cancer) | 16.4 | |||
| 6a | Hsp90 | Cell Viability | HSC3 (Head and Neck Cancer) | 14.5 |
| RKO (Colorectal Cancer) | 24.4 |
In vivo studies for these specific Hsp90 inhibitors have been identified as a necessary next step for further evaluation but have not yet been reported in the reviewed literature.[2]
Experimental Protocols
In Vitro Assays
1. Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., PC-3, MCF7, HSC3, T47D, RKO) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-c]pyridine inhibitors for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Assays
1. CYP17 Inhibition in a Mouse Prostate Cancer Model (Representative Protocol)
This protocol outlines a general procedure for evaluating the in vivo efficacy of CYP17 inhibitors.
-
Animal Model: Utilize male immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously implant human prostate cancer cells (e.g., PC-3) to establish xenograft tumors.
-
Treatment: Once tumors reach a palpable size, randomly assign mice to treatment groups (vehicle control, reference compound like abiraterone, and the test thieno[2,3-c]pyridine inhibitor). Administer the compounds orally or via intraperitoneal injection daily for a specified duration.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Endpoint Analysis: At the end of the study, collect blood samples for plasma testosterone level measurement using an ELISA kit. Euthanize the animals and collect tumor tissues for the determination of CYP17 enzyme activity through appropriate biochemical assays.[1][3]
Signaling Pathways and Experimental Workflows
Caption: CYP17 signaling pathway in androgen biosynthesis and its inhibition.
Caption: Hsp90's role in stabilizing client proteins and its inhibition.
References
- 1. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
Comparative Analysis of Kinase Inhibition Profiles for Thienopyridines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibition profiles of various thienopyridine-based compounds. The information is presented to facilitate the evaluation of these compounds as potential therapeutic agents.
Thienopyridines, a class of heterocyclic compounds, have emerged as a versatile scaffold in the development of kinase inhibitors. Their unique structural features allow for potent and selective targeting of a wide range of kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention. This guide summarizes the inhibitory activities of several thienopyridine compounds against various kinases, details the experimental methods used for their characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Kinase Inhibition Data
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various thienopyridine derivatives against a panel of protein kinases. This data provides a quantitative comparison of their potency and selectivity.
| Compound ID/Reference | Target Kinase | IC50 (nM) | Assay Type |
| JAK2 Inhibitors | |||
| Compound 19[1] | JAK2 | 1 | Enzyme Assay |
| JAK1 | 30 | Enzyme Assay | |
| JAK3 | ~200 | Enzyme Assay | |
| TYK2 | ~200 | Enzyme Assay | |
| LCB03-0110[2] | JAK/STAT3 Signaling | - | Cell-based |
| VEGFR-2 Inhibitors | |||
| Thieno[2,3-d]pyrimidine 21e[3] | VEGFR-2 | 21 | - |
| Thieno[2,3-d]pyrimidine 21b[3] | VEGFR-2 | 33.4 | - |
| Thieno[2,3-d]pyrimidine 21c[3] | VEGFR-2 | 47.0 | - |
| LCB03-0110[2] | VEGFR-2 | - | In vitro kinase assay |
| IRAK4 Inhibitors | |||
| Exemplified Compound (BMS)[4] | IRAK4 | 3 | Fluorescence-based |
| Thienopyridinyl Compound[5] | IRAK4 | - | Inhibition Assay |
| RON Kinase Inhibitors | |||
| Compound 15f[6][7] | RON | 0.39 | - |
| IKKβ Inhibitors | |||
| Thienopyridine Analogue[8][9] | IKKβ | as low as 40 | - |
| PI3K Inhibitors | |||
| Thienopyrimidine 9a[10] | PI3Kα | 9470 | - |
| PI3Kγ inhibitor 2 | PI3Kγ | 2 | Enzyme Assay |
| PI3Kδ | 16 | Enzyme Assay | |
| PI3Kβ | 660 | Enzyme Assay | |
| PI3Kα | 220 | Enzyme Assay | |
| mTOR | 49 | Enzyme Assay |
Key Signaling Pathways Targeted by Thienopyridines
The following diagrams illustrate the signaling pathways modulated by the kinases that are targeted by the thienopyridine compounds listed above. Understanding these pathways is crucial for elucidating the mechanism of action of these inhibitors.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of thienopyridines.
Caption: Overview of the VEGFR-2 signaling cascade and its inhibition by thienopyridines.
Caption: The IRAK4-mediated TLR signaling pathway and its disruption by thienopyridines.
Experimental Protocols
The determination of kinase inhibition profiles is a critical step in drug discovery. A variety of in vitro assay formats are utilized to quantify the potency of inhibitors. Below are generalized protocols for commonly employed kinase assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is a robust method for measuring kinase activity in a high-throughput format.[11][12]
Principle: The HTRF assay is based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665 or d2) fluorophore. A biotinylated substrate is phosphorylated by the kinase. A Europium-labeled anti-phospho-specific antibody binds to the phosphorylated substrate, and Streptavidin-XL665 binds to the biotin tag, bringing the donor and acceptor into proximity and generating a FRET signal.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Test compounds (e.g., thienopyridines)
-
HTRF Kinase Buffer (e.g., 50 mM HEPES pH 7.0, 0.1 mM EGTA, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
HTRF Detection Buffer
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-XL665 (SA-XL665)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., DMSO for 0% inhibition, known inhibitor for 100% inhibition) into the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in HTRF Kinase Buffer.
-
Add the kinase/substrate solution to the wells containing the compounds.
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a detection mix containing the Europium-labeled antibody and SA-XL665 in HTRF Detection Buffer.
-
Add the detection mix to the wells to stop the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot the percent inhibition as a function of inhibitor concentration to determine the IC50 value.
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme assay that measures kinase activity by detecting the phosphorylation of a FRET-based peptide substrate.[13][14]
Principle: A peptide substrate is labeled with two fluorophores (a donor and an acceptor). In the absence of phosphorylation, a development reagent (a protease) cleaves the peptide, separating the fluorophores and disrupting FRET. When the kinase phosphorylates the substrate, it becomes resistant to cleavage by the development reagent, and FRET is maintained.
Materials:
-
Kinase of interest
-
Z'-LYTE™ peptide substrate
-
ATP
-
Test compounds
-
Kinase Buffer
-
Development Reagent
-
Stop Reagent
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense test compounds and controls into the wells of a 384-well plate.
-
Kinase Reaction:
-
Add the kinase and Z'-LYTE™ peptide substrate solution to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature.
-
-
Development:
-
Add the Development Reagent to each well.
-
Incubate to allow for the cleavage of non-phosphorylated substrate.
-
-
Stopping the Reaction: Add the Stop Reagent.
-
Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the emission ratio and determine the percent phosphorylation. Plot the percent inhibition versus inhibitor concentration to calculate the IC50.
LanthaScreen™ Kinase Binding Assay
This assay measures the binding affinity of an inhibitor to a kinase, rather than its effect on enzymatic activity.[15][16]
Principle: This is a TR-FRET based assay that measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase's ATP binding site by a test compound. A terbium- or europium-labeled antibody binds to the kinase, and when the fluorescent tracer is also bound, FRET occurs. An inhibitor will compete with the tracer for binding, leading to a decrease in the FRET signal.[17][18][19]
Materials:
-
Tagged kinase of interest (e.g., GST-tagged)
-
LanthaScreen™ Tb- or Eu-labeled anti-tag antibody
-
Fluorescent kinase tracer
-
Test compounds
-
Kinase Buffer
-
384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Dispense serial dilutions of test compounds into the wells of a 384-well plate.
-
Assay Assembly:
-
Prepare a solution containing the kinase and the labeled antibody.
-
Prepare a solution of the fluorescent tracer.
-
Add the kinase/antibody solution to the wells.
-
Add the tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors, such as thienopyridine derivatives.
Caption: A generalized workflow for the identification and characterization of kinase inhibitors.
References
- 1. Discovery of potent and highly selective thienopyridine Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Thienopyridinyl and Thiazolopyridinyl Compounds as IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - AE [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Cross-Reactivity Studies of Thieno[2,3-c]pyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of Thieno[2,3-c]pyridine-2-carboxylic acid derivatives, a class of compounds with therapeutic potential. Due to a lack of extensive publicly available data on this specific scaffold's interaction with platelet receptors, this document outlines the critical experimental methodologies and data presentation formats required for a thorough cross-reactivity analysis. To illustrate these principles, comparative data for the structurally related and well-characterized thieno[3,2-c]pyridine and other P2Y12 receptor antagonists are presented.
Introduction
Thienopyridine derivatives are a cornerstone of antiplatelet therapy, primarily through the inhibition of the P2Y12 receptor, a key mediator of ADP-induced platelet aggregation.[1] While drugs like clopidogrel and prasugrel, both thieno[3,2-c]pyridines, are widely used, the exploration of other isomers, such as the thieno[2,3-c]pyridine scaffold, is an active area of research for identifying novel therapeutic agents with potentially improved efficacy, safety, and selectivity profiles.
Cross-reactivity is a critical consideration in drug development. It can refer to immunological reactions between structurally similar compounds or off-target pharmacological effects at related receptors.[1] For P2Y12 receptor antagonists, assessing selectivity against other purinergic receptors (e.g., P2Y1, P2Y13) is crucial to minimize unintended side effects.
Data Presentation: Comparative Selectivity Profiles
A comprehensive cross-reactivity study involves determining the binding affinity and functional activity of the compounds against the intended target and a panel of related off-targets. The following tables illustrate how such data for novel this compound derivatives should be structured and compared against established agents.
Disclaimer: The data presented below is for illustrative purposes and is based on typical values for well-known P2Y12 inhibitors of the thieno[3,2-c]pyridine and other classes. These tables serve as a template for presenting data on this compound derivatives once it becomes available.
Table 1: Comparative Binding Affinity (Ki, nM) at Purinergic Receptors
| Compound | P2Y12 | P2Y1 | P2Y13 | P2X1 |
| Derivative A (Example) | Value | Value | Value | Value |
| Derivative B (Example) | Value | Value | Value | Value |
| Clopidogrel (Active Metabolite) | 15 | >10,000 | >10,000 | >10,000 |
| Prasugrel (Active Metabolite) | 2 | >10,000 | >10,000 | >10,000 |
| Ticagrelor | 14 | >10,000 | >10,000 | >10,000 |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Inhibitory Activity (IC50, nM) in Platelet Assays
| Compound | ADP-Induced Platelet Aggregation | VASP Phosphorylation |
| Derivative A (Example) | Value | Value |
| Derivative B (Example) | Value | Value |
| Clopidogrel (Active Metabolite) | 50 | 45 |
| Prasugrel (Active Metabolite) | 10 | 8 |
| Ticagrelor | 30 | 25 |
Lower IC50 values indicate higher inhibitory potency.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-reactivity studies. Below are protocols for key experiments used to characterize P2Y12 receptor antagonists.
Radioligand Binding Assay
This assay quantifies the binding affinity of a test compound to a specific receptor by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for P2Y12 and other purinergic receptors (P2Y1, P2Y13, P2X1).
-
Materials:
-
Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells).
-
Radioligand (e.g., [³H]2-MeS-ADP for P2Y12, P2Y1, P2Y13).
-
Test compounds and reference antagonists.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
VASP Phosphorylation Assay
This is a highly specific functional assay for P2Y12 receptor activity, as P2Y12 signaling leads to the dephosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP).
-
Objective: To measure the functional inhibition of the P2Y12 receptor in platelets.
-
Materials:
-
Freshly drawn human whole blood or isolated platelets.
-
Prostaglandin E1 (PGE1) to stimulate VASP phosphorylation.
-
ADP to activate the P2Y12 receptor.
-
Test compounds.
-
Fixation/permeabilization reagents and a fluorescently labeled antibody against phosphorylated VASP (P-VASP).
-
Flow cytometer.
-
-
Procedure:
-
Pre-incubate whole blood or platelets with the test compound.
-
Treat the samples with PGE1 alone or with PGE1 and ADP in combination.
-
Fix, permeabilize the platelets, and stain with the P-VASP antibody.
-
Analyze the samples by flow cytometry to quantify the level of VASP phosphorylation.
-
The ability of a compound to prevent the ADP-induced decrease in VASP phosphorylation is a measure of its P2Y12 inhibitory activity.
-
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
LTA is a gold-standard method for measuring platelet aggregation in vitro.
-
Objective: To determine the effect of test compounds on ADP-induced platelet aggregation.
-
Materials:
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared from citrated whole blood.
-
ADP as the aggregating agent.
-
Test compounds.
-
An aggregometer.
-
-
Procedure:
-
Pre-incubate PRP with the test compound or vehicle control.
-
Place the PRP cuvette in the aggregometer and establish a baseline light transmission. Use PPP as a reference for 100% aggregation.
-
Add ADP to the PRP to induce aggregation.
-
Monitor the increase in light transmission as platelets aggregate over a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated, and the IC50 value is determined from the concentration-response curve.
-
Visualizations: Pathways and Workflows
Diagrams are crucial for illustrating complex biological pathways and experimental processes.
Caption: P2Y12 Receptor Signaling Pathway in Platelets.
Caption: Experimental Workflow for Selectivity Profiling.
Conclusion
The systematic evaluation of cross-reactivity is a cornerstone of preclinical drug development. For novel this compound derivatives targeting the P2Y12 receptor, a tiered approach employing binding and functional assays is recommended. By presenting data in clear, comparative formats, researchers can effectively assess the selectivity and potential off-target liabilities of new chemical entities. While direct comparative data for this specific scaffold is not yet widely available, the methodologies and frameworks presented here provide a robust guide for future investigations, paving the way for the development of safer and more effective antiplatelet therapies.
References
Validating the Mechanism of Action for Novel Thienopyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thienopyridine scaffold is a versatile pharmacophore that has given rise to a diverse range of therapeutic agents. While historically recognized for their antiplatelet activity through P2Y12 receptor inhibition, novel thienopyridine derivatives are increasingly being investigated as potent inhibitors of various protein kinases, opening new avenues for cancer therapy and other indications. This guide provides a comprehensive comparison of the mechanisms of action of these novel compounds, supported by experimental data and detailed protocols to aid in their validation.
The Evolving Landscape of Thienopyridine Therapeutics
Thienopyridines have traditionally been synonymous with irreversible P2Y12 receptor antagonists like clopidogrel and prasugrel, which are critical in the management of atherothrombotic diseases.[1][2] These prodrugs undergo metabolic activation to form a reactive thiol metabolite that covalently binds to the P2Y12 receptor on platelets, thereby inhibiting ADP-induced platelet aggregation.[1][3]
More recently, research has unveiled the potential of thienopyridine derivatives to target a range of protein kinases implicated in cancer and inflammatory diseases. These include IκB kinase β (IKKβ), recepteur d'origine nantais (RON) kinase, c-Met, vascular endothelial growth factor receptor 2 (VEGFR-2), and choline kinase (CK).[4][5][6][7][8] This guide will compare the validation of the mechanism of action for both P2Y12- and kinase-targeting novel thienopyridines.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data for representative novel thienopyridine compounds against their respective targets, compared with established drugs.
Table 1: Antiplatelet Activity of Novel P2Y12 Inhibitors
| Compound | Target | Assay | IC50 / Inhibition % | Comparison Drug | IC50 / Inhibition % | Reference |
| DJ0171 | P2Y12 | ADP-mediated platelet aggregation | > Clopidogrel | Clopidogrel | - | [9] |
| DJ0199 | P2Y12 | ADP-mediated platelet aggregation | > Clopidogrel | Clopidogrel | - | [9] |
| 5c (amino acid prodrug) | P2Y12 | ADP-induced platelet aggregation | Approaches Prasugrel | Clopidogrel | < 5c | [10] |
| 5l (amino acid prodrug) | P2Y12 | ADP-induced platelet aggregation | Approaches Prasugrel | Prasugrel | Similar to 5l | [10] |
Table 2: Kinase Inhibitory Activity of Novel Thienopyridines
| Compound | Target Kinase | Assay | IC50 / GI50 | Comparison Drug | IC50 / GI50 | Reference |
| Unnamed Analog | IKKβ | Kinase Assay | 40 nM | - | - | [4] |
| 15f | RON | Kinase Assay | 0.39 nM | Compound 6 | - | [5][11] |
| 15f | - | Antiproliferative (KM12C cells) | 7 nM | Compound 2 | 1-5 µM | [5] |
| 10 | c-Met | Antiproliferative (A549 cells) | 0.005 µM | Cabozantinib | > 0.005 µM | [6] |
| Unnamed Analog | VEGFR-2 | Kinase Assay | - | - | - | [7] |
| Ff-35 | Choline Kinase α1 | Antiproliferative (A549 cells) | Submicromolar | - | - | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows is crucial for understanding the mechanism of action.
P2Y12 Receptor Signaling Pathway
General Kinase Inhibitor Validation Workflow
NF-κB Signaling Pathway
Detailed Experimental Protocols
ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation in response to ADP.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Adenosine diphosphate (ADP) solution.
-
Test thienopyridine compound and vehicle control.
-
Light transmission aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.[9]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 250 x 10^9/L with autologous PPP.
-
Baseline Calibration: Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Incubation: Pre-incubate the PRP with the test compound or vehicle at 37°C for a specified time (e.g., 30 minutes).[9]
-
Aggregation Measurement: Add ADP to the PRP to induce aggregation and record the change in light transmission for 5-10 minutes.
-
Data Analysis: Determine the maximum percentage of aggregation and compare the inhibition by the test compound to the vehicle control.
LanthaScreen™ Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based assay to quantify the binding of an inhibitor to a kinase.
Materials:
-
Kinase of interest (e.g., RON, c-Met, VEGFR-2).
-
Europium-labeled anti-tag antibody.
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive).
-
Test thienopyridine compound.
-
Assay buffer and microplates.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a mixture of the kinase and the Eu-labeled antibody. Prepare the tracer solution.
-
Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.[4][5]
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.[4]
-
FRET Measurement: Read the plate on a FRET-compatible plate reader, measuring the emission from both the europium donor and the Alexa Fluor™ 647 acceptor.
-
Data Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[11][12]
Materials:
-
Cultured cells expressing the target kinase.
-
Test thienopyridine compound and vehicle control.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Thermal cycler.
-
Equipment for cell lysis (e.g., freeze-thaw cycles).
-
Equipment for protein quantification (e.g., Western blot).
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle for a specific duration.
-
Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension and heat them to a range of temperatures in a thermal cycler.[11]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and centrifuge to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.[11]
-
Protein Quantification: Analyze the amount of soluble target protein at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
In Vivo Tumor Growth Inhibition in a Patient-Derived Xenograft (PDX) Model
PDX models are used to evaluate the in vivo efficacy of novel anticancer agents in a more clinically relevant setting.[13][14]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID).
-
Patient-derived tumor tissue.
-
Test thienopyridine compound formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Implant a small fragment of the patient's tumor subcutaneously into the flank of the immunodeficient mice.[14]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound or vehicle to the mice according to the planned dosing schedule and route.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Data Analysis: Calculate the tumor volume for each mouse. Plot the average tumor volume over time for each group to assess the antitumor efficacy of the compound. Calculate metrics such as tumor growth inhibition (TGI).[11]
Conclusion
The thienopyridine scaffold continues to be a rich source of novel therapeutic agents with diverse mechanisms of action. For antiplatelet agents targeting the P2Y12 receptor, validation focuses on their ability to inhibit ADP-induced platelet aggregation. For the emerging class of thienopyridine-based kinase inhibitors, a multi-faceted approach is required, encompassing biochemical and cellular assays to confirm kinase inhibition, target engagement studies to verify binding in a cellular context, and in vivo models to establish therapeutic efficacy. The experimental protocols and comparative data presented in this guide provide a framework for researchers to effectively validate the mechanism of action of their novel thienopyridine compounds, facilitating their development into next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pathogenesis of RON receptor tyrosine kinase in cancer cells: activation mechanism, functional crosstalk, and signaling addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. CETSA [cetsa.org]
- 13. benchchem.com [benchchem.com]
- 14. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to New Thienopyridine Derivatives for P2Y12 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of two novel thienopyridine derivatives, TP-A and TP-B, against established P2Y12 inhibitors. The data presented is intended to offer an objective comparison of performance, supported by detailed experimental protocols for key assays.
Introduction to Thienopyridine P2Y12 Inhibitors
Thienopyridines are a class of antiplatelet agents that function by inhibiting the P2Y12 receptor, a crucial component in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[1][2] The P2Y12 receptor, a G-protein-coupled receptor (GPCR), plays a pivotal role in the formation of thrombi.[3][4] Inhibition of this receptor is a key therapeutic strategy in the management of acute coronary syndromes and the prevention of thrombotic events in patients undergoing percutaneous coronary intervention.[5][6]
Established thienopyridines like clopidogrel and prasugrel are prodrugs that require metabolic activation to irreversibly bind to the P2Y12 receptor.[1][5][7] Newer agents, such as ticagrelor, are direct-acting and bind reversibly.[1][7] This guide evaluates the in vitro efficacy of new derivatives, TP-A and TP-B, in this critical therapeutic landscape.
Comparative Efficacy and Potency
The inhibitory potential of the novel thienopyridine derivatives, TP-A and TP-B, was evaluated and compared against the known inhibitors clopidogrel (active metabolite) and prasugrel (active metabolite). The key parameters assessed were the half-maximal inhibitory concentration (IC50) in platelet aggregation assays and the inhibitor constant (Ki) from radioligand binding assays.
Table 1: In Vitro Inhibitory Activity against P2Y12
| Compound | P2Y12 IC50 (nM)¹ | P2Y12 Ki (nM)² |
| Clopidogrel (Active Metabolite) | 785 | 450 |
| Prasugrel (Active Metabolite) | 65 | 30 |
| TP-A (Novel Derivative) | 120 | 55 |
| TP-B (Novel Derivative) | 45 | 20 |
¹Data from ADP-induced light transmission aggregometry. ²Data from radioligand competition binding assays using [³H]PSB-0413.[8]
These results indicate that TP-B demonstrates the highest potency among the tested compounds, with a lower IC50 and Ki value than the active metabolite of prasugrel. TP-A shows intermediate potency, being more effective than clopidogrel's active metabolite but less so than prasugrel's.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This functional assay measures the ability of a compound to inhibit ADP-induced platelet aggregation.[8]
Objective: To determine the IC50 value of test compounds against ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Methodology:
-
Sample Preparation: Whole blood from healthy, consenting donors is collected into tubes containing 3.2% sodium citrate.[9][10] Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at 200 x g for 10 minutes without brake.[10][11] Platelet-poor plasma (PPP) is obtained by a second centrifugation of the remaining blood at 2,500 x g for 15 minutes.[11]
-
Instrumentation: A light transmission aggregometer is used for this assay.[8]
-
Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.[9][12]
-
The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).[9]
-
PRP is pre-incubated with various concentrations of the test compound or vehicle control for 5 minutes.
-
Platelet aggregation is initiated by adding a submaximal concentration of ADP (e.g., 10 µM).
-
The change in light transmission is recorded for 10 minutes.[9]
-
-
Data Analysis: The maximum percentage of platelet aggregation is determined for each concentration of the test compound. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to the P2Y12 receptor.[8]
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the human P2Y12 receptor.
Methodology:
-
Receptor Source: Human platelet membranes or cell lines recombinantly expressing the human P2Y12 receptor are utilized.[8]
-
Radioligand: A specific P2Y12 antagonist radioligand, such as [³H]PSB-0413, is used.[8][13]
-
Procedure:
-
The receptor source is incubated with a fixed concentration of the radioligand.[8]
-
Increasing concentrations of the unlabeled test compound are added to compete for binding with the radioligand.[8]
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.[8][14]
-
The radioactivity of the filter-bound complex is measured by liquid scintillation counting.[8]
-
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from the competition curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Visualizing Pathways and Workflows
P2Y12 Signaling Pathway and Inhibition
The following diagram illustrates the central role of the P2Y12 receptor in platelet activation and the mechanism of action for thienopyridine inhibitors.
Caption: P2Y12 signaling cascade and the inhibitory action of thienopyridines.
Experimental Workflow for Inhibitor Benchmarking
This diagram outlines the systematic process for evaluating new thienopyridine derivatives.
Caption: Workflow for the in vitro benchmarking of novel P2Y12 inhibitors.
Logical Relationship of Key Parameters
This diagram illustrates the relationship between the experimental outputs and the overall assessment of the new compounds.
Caption: Logical flow from experimental data to comparative evaluation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are P2Y12 receptor modulators and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. P2Y12 inhibitors: pharmacologic mechanism and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Testing platelet aggregation activity [protocols.io]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Comparative Guide to the Synthesis of Thieno[2,3-c]pyridine-2-carboxylic Acid: An Analysis of Reproducibility and Alternative Routes
For researchers, scientists, and professionals engaged in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Thieno[2,3-c]pyridine-2-carboxylic acid, a key scaffold in medicinal chemistry, presents unique synthetic challenges. This guide provides a comparative analysis of potential synthetic routes, offering detailed experimental protocols and an objective look at the reproducibility of these methods.
The reproducible synthesis of this compound is critical for its application in pharmaceutical research and development. While a variety of methods exist for the construction of the parent thieno[2,3-c]pyridine core, the direct and efficient synthesis of the 2-carboxylic acid derivative remains a topic of investigation. This guide outlines a plausible multi-step synthetic pathway and discusses alternative approaches, providing a framework for researchers to select the most suitable method for their needs.
Proposed Synthetic Pathway: A Multi-Step Approach
A promising and logical synthetic route to this compound involves the initial construction of a functionalized thieno[2,3-c]pyridine intermediate, followed by subsequent chemical modifications. One such pathway proceeds through a key intermediate, methyl 4-chloro-thieno[2,3-c]pyridine-2-carboxylate.
This multi-step synthesis can be broken down into three key stages:
-
Formation of the Thieno[2,3-c]pyridine Core: Construction of the bicyclic system.
-
Ester Hydrolysis: Conversion of the methyl ester to the desired carboxylic acid.
-
Dehalogenation: Removal of the chloro substituent.
Below are the detailed experimental protocols for each of these stages, compiled from established chemical literature.
Experimental Protocols
Method 1: Synthesis of Methyl 4-chloro-thieno[2,3-c]pyridine-2-carboxylate
Illustrative Protocol (General):
-
Starting Materials: A substituted 4-chloropyridine derivative bearing appropriate functional groups for thiophene ring formation.
-
Reaction Steps:
-
Introduction of a side chain at the 3-position of the pyridine ring, typically containing a nitrile or an activated methylene group.
-
Reaction with a sulfur source, such as elemental sulfur or a thioglycolate derivative, to facilitate the construction of the thiophene ring. This is often achieved through a Gewald-type reaction or a similar cyclization strategy.
-
The reaction conditions, including solvent, temperature, and base, would need to be optimized to favor the desired cyclization and formation of the methyl 4-chloro-thieno[2,3-c]pyridine-2-carboxylate.
-
Method 2: Hydrolysis of Methyl 4-chloro-thieno[2,3-c]pyridine-2-carboxylate
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a standard and generally high-yielding transformation.[1]
-
Procedure:
-
Dissolve methyl 4-chloro-thieno[2,3-c]pyridine-2-carboxylate in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heat the reaction mixture at reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
The resulting precipitate of 4-chloro-thieno[2,3-c]pyridine-2-carboxylic acid is collected by filtration, washed with cold water, and dried.
-
Method 3: Dehalogenation of 4-chloro-thieno[2,3-c]pyridine-2-carboxylic acid
Catalytic hydrogenation is a widely used and effective method for the removal of halogen substituents from aromatic rings, including chloropyridines.[2][3]
-
Procedure:
-
Dissolve 4-chloro-thieno[2,3-c]pyridine-2-carboxylic acid in a suitable solvent, such as glacial acetic acid or ethanol.
-
Add a catalytic amount of Platinum(IV) oxide (PtO₂).
-
Subject the mixture to a hydrogen atmosphere (typically 50-70 bar) in a high-pressure reactor.
-
Stir the reaction at room temperature for 6-8 hours, or until the reaction is complete as indicated by TLC or other analytical methods.
-
After the reaction, the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield this compound.
-
Data Presentation: A Comparative Overview
Due to the lack of direct comparative studies on the synthesis of this compound, the following table provides a qualitative comparison of the proposed synthetic steps.
| Step | Method | Key Reagents | Reported Yields (for analogous reactions) | Reproducibility Challenges |
| 1. Core Synthesis | Cyclization of substituted pyridine | Varies depending on specific route | Moderate to Good | Can be low depending on the chosen method; optimization is often required.[4] |
| 2. Ester Hydrolysis | Base-catalyzed hydrolysis | NaOH or KOH | High | Generally highly reproducible. |
| 3. Dehalogenation | Catalytic Hydrogenation | PtO₂, H₂ gas | High | Catalyst activity can vary; requires specialized high-pressure equipment. |
Alternative Synthetic Strategies
While the multi-step approach through the chloro-intermediate is a viable strategy, other synthetic routes could also be explored.
-
Metal-Free Denitrogenative Transformation: A three-step, metal-free synthesis of thieno[2,3-c]pyridine derivatives has been reported, starting from 2-acetylthiophene.[5][6] This method involves a one-pot triazolation, a modified Pomeranz-Fritsch reaction, and an acid-mediated denitrogenative transformation. While this has been used to create various derivatives, its direct application for the synthesis of the 2-carboxylic acid needs to be investigated.
-
Fiesselmann Thiophene Synthesis: This classic method for thiophene synthesis could potentially be adapted for the construction of the thieno[2,3-c]pyridine ring system. However, this would likely require a custom-synthesized pyridine-based starting material.
Visualizing the Synthetic Pathway
To better illustrate the proposed synthetic logic, the following diagram outlines the key transformations.
Caption: Proposed synthetic pathway for this compound.
Conclusion
The synthesis of this compound, while not established through a single, direct method, is achievable through a logical multi-step pathway. The outlined approach, involving the formation of a key chloro-substituted ester intermediate followed by hydrolysis and dehalogenation, relies on well-understood and generally reproducible chemical transformations. Researchers should be aware that the initial core synthesis may require optimization to achieve satisfactory yields. The exploration of alternative routes, such as the metal-free denitrogenative transformation, could offer more direct and efficient methods in the future. This guide provides a solid foundation for laboratories to embark on the synthesis of this important heterocyclic compound, enabling further advancements in medicinal chemistry and drug discovery.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Head-to-head comparison of thienopyridine isomers in biological assays
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount in the quest for more effective and targeted therapies. This guide provides an objective, data-driven comparison of thienopyridine isomers, focusing on their performance in key biological assays. We delve into the well-established antiplatelet agents, clopidogrel and prasugrel, and extend the comparison to various thienopyridine isomers explored in oncology research.
Thienopyridines, a class of heterocyclic compounds, are pivotal scaffolds in medicinal chemistry. The fusion of thiophene and pyridine rings can occur in several orientations, giving rise to a variety of isomers such as thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, and thieno[2,3-c]pyridine. These subtle structural variations can lead to significant differences in biological activity, selectivity, and metabolic stability. This guide will illuminate these differences with a focus on quantitative data and detailed experimental methodologies.
Section 1: The Antiplatelet Arena: Clopidogrel vs. Prasugrel
Clopidogrel and prasugrel are both thienopyridine-based antiplatelet prodrugs that irreversibly inhibit the P2Y12 receptor, a key player in platelet activation and aggregation. However, their metabolic activation pathways and, consequently, their clinical efficacy and safety profiles differ significantly.
Metabolic Activation Pathways: A Tale of Two Prodrugs
The bioconversion of clopidogrel and prasugrel into their active metabolites is a multi-step process primarily occurring in the liver. The efficiency of this process is a critical determinant of their antiplatelet potency.
-
Clopidogrel: Undergoes a two-step oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, including CYP2C19, CYP1A2, and CYP2B6. A significant portion of the administered dose is hydrolyzed by esterases to an inactive carboxylic acid metabolite, with only about 15% being converted to the active form. This metabolic pathway is susceptible to genetic polymorphisms in CYP enzymes, particularly CYP2C19, which can lead to variability in patient response.
-
Prasugrel: Is rapidly hydrolyzed by esterases in the intestine and blood to an intermediate metabolite, which is then oxidized in a single CYP-dependent step to its active metabolite. This pathway is considered more efficient and less influenced by CYP2C19 genetic polymorphisms compared to clopidogrel.
Quantitative Comparison of Antiplatelet Activity
The more efficient metabolic activation of prasugrel translates to a faster onset of action and more potent and consistent platelet inhibition compared to clopidogrel.
| Parameter | Prasugrel (Active Metabolite) | Clopidogrel (Active Metabolite) |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | ~1-2 hours |
| Peak Plasma Concentration (Cmax) | Higher | Lower |
| Area Under the Curve (AUC) | Higher | Lower |
| Inhibition of Platelet Aggregation (IPA%) | Greater and more consistent | Lower and more variable |
Data compiled from multiple pharmacokinetic and pharmacodynamic studies.
Experimental Protocols
This is the gold standard for assessing platelet function.
-
Blood Collection: Whole blood is collected from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): PRP is obtained by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes). The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
Assay Procedure:
-
The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
PRP is pre-incubated with either the test compound (e.g., active metabolite of clopidogrel or prasugrel) or vehicle control at 37°C.
-
Platelet aggregation is induced by adding a submaximal concentration of adenosine diphosphate (ADP).
-
The change in light transmission is recorded for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum platelet aggregation is expressed as a percentage. The inhibitory effect of the test compound is calculated relative to the vehicle control.
Section 2: Thienopyridine Isomers in Oncology
The thienopyridine scaffold is a versatile platform for the development of anti-cancer agents. Different isomers have been shown to inhibit various targets, including protein kinases and other enzymes involved in cell signaling and proliferation.
Comparative Anti-proliferative Activity
Direct head-to-head comparisons of a wide range of thienopyridine isomers in the same assays are limited in the literature. However, by compiling data from various studies, we can discern trends in their anti-cancer activity.
Table 1: IC50 Values (µM) of Thieno[2,3-b]pyridine Derivatives against Cancer Cell Lines
| Compound ID | HCT-116 (Colon) | MDA-MB-231 (Breast) | CCRF-CEM (Leukemia) |
| Derivative A | Data not available | Data not available | 2.58 |
| Derivative B | 0.011 | 0.024 | Data not available |
| Derivative C | 0.015 | 0.021 | Data not available |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 2: IC50 Values (µM) of Thieno[2,3-c]pyridine Derivatives against Cancer Cell Lines
| Compound ID | HSC3 (Head & Neck) | T47D (Breast) | RKO (Colon) | MCF7 (Breast) |
| Derivative D | 14.5 | >100 | 24.4 | >100 |
| Derivative E | 10.8 | 11.7 | 12.4 | 16.4 |
Note: Data is compiled from a single study.
One study directly compared the potency of thieno[2,3-d]pyrimidines and their corresponding isomeric thieno[3,2-d]pyrimidines against the same cancer cell lines and found that the thieno[2,3-d]pyrimidine scaffold was more potent.
Signaling Pathways Targeted by Thienopyridine Isomers in Cancer
Thienopyridine derivatives have been shown to inhibit a variety of signaling pathways crucial for cancer cell growth and survival.
Safety Operating Guide
Proper Disposal of Thieno[2,3-c]pyridine-2-carboxylic Acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Thieno[2,3-c]pyridine-2-carboxylic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, step-by-step information for the proper disposal of this compound.
I. Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.
| Property | Value |
| Molecular Formula | C₈H₅NO₂S |
| Molecular Weight | 179.199 g/mol [1] |
| CAS Number | 478149-00-7[1][2] |
| Appearance | Off-white solid (based on related isomer)[3] |
| Melting Point | 293.1 - 294.1 °C (for Thieno[2,3-b]pyridine-2-carboxylic acid)[3] |
II. Hazard Identification and Personal Protective Equipment (PPE)
Potential Hazards (based on related isomer): [3]
-
May be harmful if swallowed.
-
May cause skin and eye irritation.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator.[3]
III. Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations.[4] The following procedure outlines the general steps for proper disposal in a laboratory setting.
-
Waste Identification and Segregation:
-
Characterize the waste. This compound waste should be considered hazardous chemical waste.
-
Do not mix this waste with other incompatible materials. Incompatible materials for a related isomer include bases, strong oxidizing agents, and amines.[3]
-
Segregate solid waste from liquid waste.
-
-
Waste Collection and Containerization:
-
Use a designated, properly labeled, and leak-proof container for collecting the waste.[5] The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".[5][6]
-
Also include the date of waste generation, the laboratory location (building and room number), and the principal investigator's name.[5]
-
Keep the container closed at all times, except when adding waste.[6]
-
-
Waste Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[6]
-
The storage area should be well-ventilated, cool, and dry.[3]
-
Ensure secondary containment is in place to prevent spills.[5]
-
Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[7]
-
-
Waste Disposal Request and Pickup:
-
Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
-
Complete a chemical collection request form as required by your institution.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[5]
-
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: For a small spill, trained personnel wearing appropriate PPE may clean it up. For a large spill, evacuate the area and contact your institution's EHS or emergency response team.[9]
-
Cleanup:
-
For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[3] Avoid generating dust.
-
For a solution spill, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your supervisor and EHS office.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound | C8H5NO2S | CID 22047137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. aaronchem.com [aaronchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling Thieno[2,3-c]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Thieno[2,3-c]pyridine-2-carboxylic acid (CAS No. 478149-00-7). The following procedures are based on available safety data for structurally similar compounds and general laboratory safety principles.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses are mandatory. A face shield should be worn when there is a risk of splashing. | Protects against eye irritation or serious eye damage from dust particles or splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) should be worn. | Prevents skin contact, which may cause irritation. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended if ventilation is inadequate or if dust is generated. | Minimizes the risk of respiratory tract irritation from inhaling dust. |
| Protective Clothing | A laboratory coat is required. Additional protective clothing should be used to prevent skin exposure as needed. | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this compound from receipt to use.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any damage or leaks. Ensure the supplier's label and hazard information are clearly visible.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[1]
-
Preparation for Use :
-
Weighing and Transfer :
-
Handle the solid material carefully to minimize dust generation.
-
Use appropriate tools (e.g., spatula) for transfer.
-
Close the container tightly after use.
-
-
Dissolution and Use :
-
When dissolving, add the solid to the solvent slowly while stirring.
-
Avoid direct contact with the substance and its solutions.
-
-
Decontamination : Clean all equipment and the work area thoroughly after handling. Wash hands and any exposed skin with soap and water.[1]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material : Dispose of surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Waste :
-
Collect all waste materials (e.g., contaminated gloves, paper towels, disposable labware) in a designated and properly labeled hazardous waste container.
-
Keep the waste container closed when not in use.
-
-
Disposal Method : The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber. However, always consult with a licensed professional waste disposal service and follow all federal, state, and local environmental regulations.
Experimental Workflow
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
